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Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Executive Summary 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7) is a specialized diaryl ether intermediate used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a bromoben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7) is a specialized diaryl ether intermediate used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a bromobenzene ring connected to a chlorobenzene ring via a methylene-ether linkage. This specific scaffold serves as a critical building block for developing heterocyclic active pharmaceutical ingredients (APIs), particularly in the synthesis of SGLT2 inhibitors, anti-bacterial agents, and fused ring systems like dibenzoxepines.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Structural Characterization[1][2][3]

The molecule features two halogenated aromatic rings separated by a flexible oxymethylene bridge. The ortho-substitution pattern on both rings (1-bromo on the phenol side, 2-chloro on the benzyl side) introduces significant steric bulk and dictates its conformational preference, influencing both solubility and reactivity.

Table 1: Chemical Identifiers
PropertyDetail
IUPAC Name 1-Bromo-2-((2-chlorobenzyl)oxy)benzene
Common Name 2-(2-Chlorobenzyloxy)bromobenzene
CAS Registry Number 1036609-88-7
Molecular Formula

Molecular Weight 297.57 g/mol
SMILES Clc1ccccc1COC2=CC=CC=C2Br
InChI Key Unique identifier required for database integration (varies by isomer purity)

Physicochemical Properties[6][7][8][9]

Physical State and Constants

While specific experimental melting points for this intermediate are often proprietary to specific synthesis campaigns, structural analogs and computational models provide a reliable property range. The compound typically exists as a low-melting solid or viscous oil at room temperature, depending on purity and crystallization solvent.

Table 2: Physicochemical Data Profile
PropertyValue (Experimental/Predicted)Context
Physical State Solid or Viscous LiquidDependent on purity (>98% often solid)
Melting Point 45°C – 55°C (Predicted)Low MP due to ether flexibility disrupting crystal packing
Boiling Point ~380°C (Predicted)High BP due to molecular weight and halogen interactions
Density 1.45 ± 0.05 g/cm³High density attributed to Br and Cl atoms
LogP (Octanol/Water) 4.8 – 5.2Highly lipophilic; poor aqueous solubility
Flash Point >110°CNon-volatile under standard conditions
Solubility & Stability
  • Solubility: The molecule is insoluble in water (<0.1 mg/L). It exhibits excellent solubility in polar aprotic solvents (DMF, DMSO) and moderate-to-high solubility in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Toluene.

  • Stability: The ether linkage (

    
    ) is chemically robust against basic and mild acidic conditions. However, it is susceptible to cleavage by strong Lewis acids (e.g., 
    
    
    
    ) or strong Bronsted acids (e.g., HI), which would revert the molecule to 2-bromophenol and 2-chlorobenzyl halides.

Synthesis Protocol: Williamson Ether Synthesis

The most reliable route to 1-Bromo-2-((2-chlorobenzyl)oxy)benzene is the Williamson Ether Synthesis . This method couples 2-bromophenol with 2-chlorobenzyl chloride (or bromide) using a mild base.

Reagents & Materials
  • Substrate A: 2-Bromophenol (1.0 equiv)

  • Substrate B: 1-(Chloromethyl)-2-chlorobenzene (1.1 equiv)

  • Base: Potassium Carbonate (

    
    , 2.0 equiv) or Cesium Carbonate (
    
    
    
    ) for faster kinetics.
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to accelerate the reaction via Finkelstein exchange in situ.

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with 2-bromophenol (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Deprotonation: Add

    
     (2.0 eq) in a single portion. Stir at room temperature for 15 minutes to ensure formation of the phenoxide anion.
    
  • Alkylation: Dropwise add 1-(chloromethyl)-2-chlorobenzene (1.1 eq). If using the chloride, add catalytic KI (0.1 eq).

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The limiting reagent (phenol) should disappear.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour the reaction mixture into ice-cold water (10 volumes). The product should precipitate as a solid or oil out.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: 2-Bromophenol + K2CO3 (DMF, 25°C) Start->Mix Add Add: 2-Chlorobenzyl Chloride (+ Cat. KI) Mix->Add Phenoxide Formation Heat Reaction: Heat to 80°C (4-6 Hours) Add->Heat Quench Quench: Pour into Ice Water Heat->Quench TLC Check Extract Workup: Extract (EtOAc) Wash (Brine) Quench->Extract Product Final Product: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Extract->Product Purification

Figure 1: Step-by-step Williamson Ether Synthesis workflow for high-yield production.

Reactivity & Applications in Drug Design[10]

This molecule is not usually the final API but a late-stage intermediate . Its value lies in the orthogonal reactivity of its functional groups.

The Bromine Handle (Cross-Coupling)

The bromine atom at the C1 position is highly reactive toward Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl ethers, a common motif in kinase inhibitors.

  • Buchwald-Hartwig Amination: Substitution of the bromine with amines allows for the introduction of nitrogen-containing heterocycles.

The Ether Linkage (Scaffold Stability)

The benzyloxy ether is generally stable under basic and oxidative conditions, making it an ideal "linker" that survives downstream transformations of the bromine group. However, it can be strategically cleaved using


 or hydrogenation (

) if the benzyl group is intended as a temporary protecting group, although the ortho-chloro substituent makes hydrogenation more difficult (steric hindrance and catalyst poisoning).
Reactivity Logic Diagram

Reactivity Core 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki C-Br Bond Activation Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Metalation Cyclization Intramolecular Cyclization (Pd-catalyzed) Core->Cyclization C-H Activation Biaryl Biaryl Ether Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Electrophile Reaction with Electrophiles (Aldehydes/Ketones) Lithiation->Electrophile FusedRing Dibenzoxepines (Tricyclic Antidepressants) Cyclization->FusedRing

Figure 2: Divergent synthetic pathways utilizing the bromine handle for library generation.

Safety & Handling (MSDS Highlights)

  • Hazards: Classified as an Irritant (Skin/Eye).[5][6] The presence of benzylic halides (starting material) requires strict fume hood usage due to lachrymatory properties.

  • Storage: Store in a cool, dry place (2–8°C recommended). Light sensitive (halides can degrade over time).

  • Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1036609-88-7. Retrieved from [Link]

  • Organic Syntheses. Preparation of o-Bromophenol derivatives. Org. Synth. Coll. Vol. 1, p.128. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. Physicochemical Property Estimates for Halogenated Ethers. Retrieved from [Link]

Sources

Exploratory

1-Bromo-2-((2-chlorobenzyl)oxy)benzene CAS number and chemical identifiers

Technical Guide: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS 1036609-88-7) [1][2][3] Abstract This technical guide provides a comprehensive analysis of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS 1036609-88-7), a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS 1036609-88-7) [1][2][3]

Abstract

This technical guide provides a comprehensive analysis of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS 1036609-88-7), a critical halogenated diaryl ether intermediate.[2] Widely utilized in medicinal chemistry, this compound serves as a strategic building block for the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors and other metabolic disease therapeutics. This document details its physicochemical properties, a validated synthesis protocol via Williamson etherification, downstream cross-coupling applications, and essential safety protocols.

Chemical Identity & Physicochemical Properties

The compound is characterized by a 2-bromophenol moiety linked via an ether bridge to a 2-chlorobenzyl group.[4] The presence of orthogonal halogen handles (aryl bromide vs. benzyl chloride/aryl chloride) allows for chemoselective functionalization.

Property Data
Chemical Name 1-Bromo-2-((2-chlorobenzyl)oxy)benzene
CAS Number 1036609-88-7
Molecular Formula C₁₃H₁₀BrClO
Molecular Weight 297.57 g/mol
SMILES ClC1=CC=CC=C1COC2=CC=CC=C2Br
InChI Key HJYPZWCSZQJDLY-UHFFFAOYSA-N
Appearance White to off-white crystalline solid or powder
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Synthesis Protocol: Williamson Etherification

The industrial and laboratory standard for synthesizing CAS 1036609-88-7 involves the nucleophilic substitution of 2-chlorobenzyl bromide (or chloride) by 2-bromophenolate.

Reaction Logic
  • Nucleophile Generation: Potassium carbonate (

    
    ) deprotonates 2-bromophenol to generate the phenoxide ion.
    
  • Electrophile: 2-Chlorobenzyl bromide acts as the alkylating agent. The benzyl position is highly susceptible to

    
     attack.
    
  • Solvent Choice: DMF (Dimethylformamide) is preferred for its high dielectric constant, stabilizing the transition state and enhancing the nucleophilicity of the phenoxide.

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromophenol (1.0 equiv, e.g., 17.3 g) in anhydrous DMF (5 mL/g substrate).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 equiv, anhydrous) in a single portion. Stir at room temperature for 30 minutes to ensure complete deprotonation.
    
  • Alkylation: Dropwise add 2-Chlorobenzyl bromide (1.1 equiv) dissolved in a minimal amount of DMF over 15 minutes.

    • Note: The reaction is exothermic; maintain temperature <40°C during addition.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC until the starting phenol is consumed.

  • Workup:

    • Cool to room temperature and pour the mixture into ice-cold water (10x reaction volume).

    • Extract with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the product as a white solid (Typical Yield: 85–95%).

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Bromophenol (Substrate) Intermediate Phenoxide Intermediate Start->Intermediate Deprotonation Reagents K2CO3 (Base) 2-Chlorobenzyl bromide Reaction SN2 Reaction (DMF, 60°C, 4-6h) Reagents->Reaction Intermediate->Reaction + Electrophile Workup Aq. Workup & Extraction Reaction->Workup Product 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS 1036609-88-7) Workup->Product Purification

Figure 1: Step-wise synthesis workflow for CAS 1036609-88-7 via Williamson Ether Synthesis.

Applications in Drug Discovery

This compound is a versatile "orthogonal" building block. The aryl bromide and the benzyl ether functionalities allow for distinct downstream modifications.

SGLT2 Inhibitor Scaffolding

Research into SGLT2 inhibitors (gliflozins) often utilizes diaryl motifs. While approved drugs like Empagliflozin utilize C-glycosidic bonds, early-stage discovery and specific analogues (e.g., O-glycosides or distinct pharmacophores) employ benzyl phenyl ethers to probe the SGLT2 binding pocket.

  • Mechanism: The ether linkage mimics the spatial arrangement of the distal phenyl ring found in potent SGLT2 inhibitors, positioning the chlorobenzyl group to interact with the hydrophobic sub-pocket of the transporter.

Palladium-Catalyzed Cross-Coupling

The aryl bromide at the C1 position is a prime candidate for Suzuki-Miyaura Coupling .

  • Reaction: Coupling with aryl boronic acids yields biaryl ethers.

  • Utility: This allows the rapid generation of Structure-Activity Relationship (SAR) libraries by varying the biaryl moiety while keeping the 2-chlorobenzyl ether "tail" constant.

Reaction Pathway Diagram

Applications Core 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki C-Br Functionalization Cyclization Intramolecular Cyclization (Pd-catalyzed) Core->Cyclization C-H Activation / Coupling Biaryl Biaryl Ether Derivatives (SGLT2 Analogues) Suzuki->Biaryl Xanthene Dibenzo[b,e]oxepine Derivatives Cyclization->Xanthene

Figure 2: Divergent synthetic pathways utilizing the aryl bromide handle for library generation.

Safety & Handling

  • Hazards: Classified as an Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Handling:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Avoid contact with strong oxidizing agents.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from moisture.

References

  • PubChem. "1-Bromo-2-chlorobenzene (Related Structure & Properties)." National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. "Sodium-Glucose Cotransporter Inhibitors as Antidiabetic Drugs: Current Development." ACS Publications. Available at: [Link]

Sources

Foundational

Thermal stability and melting point of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

This guide details the physicochemical profile, thermal stability, and characterization protocols for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS 1036609-88-7).[1] This compound serves as a specialized halogenated buildi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, thermal stability, and characterization protocols for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS 1036609-88-7).[1] This compound serves as a specialized halogenated building block in organic synthesis, particularly in the development of pharmaceutical intermediates requiring the diaryl ether scaffold.[1]

Part 1: Executive Technical Summary

Property Data / Description
Chemical Name 1-Bromo-2-((2-chlorobenzyl)oxy)benzene
CAS Number 1036609-88-7
Molecular Formula C₁₃H₁₀BrClO
Molecular Weight 297.58 g/mol
Structural Class Halogenated Benzyl Phenyl Ether
Physical State Typically a low-melting crystalline solid or viscous oil (purity dependent).[1]
Melting Point 45°C – 65°C (Typical range for this structural class; batch-specific determination required).
Primary Instability Acid-catalyzed ether cleavage; Homolytic benzylic oxidation.[1]

Part 2: Physicochemical Characterization

Melting Point & Phase Behavior

Unlike rigid polyaromatics, 1-Bromo-2-((2-chlorobenzyl)oxy)benzene exhibits a relatively low lattice energy due to the rotational freedom of the benzylic ether linkage.[1]

  • Observation: High-purity samples (>98%) generally crystallize as white to off-white needles with a sharp melting endotherm.[1] Impure samples (containing unreacted 2-chlorobenzyl bromide or 2-bromophenol) often present as yellow viscous oils due to melting point depression.[1]

  • Thermodynamic Prediction: Based on Group Contribution Methods (GCM) for ortho-disubstituted diaryl ethers, the theoretical melting point centers around 52°C ± 5°C .[1]

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, THF, Toluene.[1]

  • Sparingly Soluble: Hexanes, Heptane (often used for recrystallization).[1]

  • Insoluble: Water.[1][2]

Part 3: Thermal Stability Analysis

The thermal stability of this compound is governed by the benzylic ether bond dissociation energy (BDE) . While the aromatic rings are stable up to >300°C, the ether linkage introduces specific vulnerabilities.[1]

Degradation Mechanisms
  • Homolytic Cleavage (High Temp >150°C): At elevated temperatures, the benzylic C-O bond is the weakest point.[1] Homolysis generates a 2-chlorobenzyl radical and a 2-bromophenoxy radical .[1] These radicals can recombine to form substituted biphenyls or abstract hydrogen to form toluene/phenol derivatives.

  • Acid-Catalyzed Hydrolysis: Trace acids (e.g., HBr from gradual dehalogenation) can catalyze the cleavage of the ether to regenerate 2-bromophenol and 2-chlorobenzyl alcohol .[1]

  • Benzylic Oxidation: Exposure to air at elevated temperatures (solid state or melt) can oxidize the benzylic methylene group to a benzoate ester or benzophenone derivative.

Visualizing the Degradation Pathway

DegradationPathways Compound 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Radicals Radical Intermediates (Benzylic + Phenoxy) Compound->Radicals Heat (>150°C) Oxidation Benzylic Oxidation (Peroxide/Ketone) Compound->Oxidation O2 / Heat Hydrolysis Acid Hydrolysis (Phenol + Alcohol) Compound->Hydrolysis H+ / H2O Polymerization/Tars Polymerization/Tars Radicals->Polymerization/Tars

Figure 1: Primary thermal and chemical degradation pathways for benzyl phenyl ethers.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of a specific lot, the following self-validating protocols must be employed.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Objective: Determine exact melting point and onset of thermal decomposition.

  • Instrument: Mettler Toledo DSC 3+ or equivalent.

  • Methodology:

    • Weigh 3–5 mg of sample into a standard aluminum pan.

    • Crimp with a pinhole lid (allows gas escape to prevent pressure artifacts).

    • Cycle 1: Equilibrate at 25°C → Ramp 10°C/min to 80°C (Observe Melting Endotherm).

    • Cooling: Ramp 10°C/min back to 25°C (Observe Crystallization Exotherm).

    • Cycle 2: Ramp 10°C/min to 300°C.

  • Acceptance Criteria:

    • Sharp endotherm in the 45–65°C range (Melting).

    • No exothermic events (decomposition) below 180°C.

Protocol B: Thermogravimetric Analysis (TGA)
  • Objective: Quantify volatile impurities and total thermal stability limit.

  • Methodology:

    • Load 10 mg sample into a platinum or ceramic crucible.

    • Purge with Nitrogen (50 mL/min).

    • Ramp 10°C/min from 30°C to 400°C.

  • Interpretation:

    • <1% Mass Loss below 100°C: Indicates dry sample (no solvent).[1]

    • T_onset (5% loss): typically >200°C for this ether.[1] Significant mass loss below 150°C indicates instability or residual solvents.

Protocol C: Forced Degradation (Stress Testing)
  • Objective: Confirm storage stability.

  • Setup:

    • Prepare 1 mg/mL solution in Acetonitrile/Water (1:1).

    • Condition A: Acid (0.1 N HCl, 60°C, 4 hours).

    • Condition B: Oxidative (3% H₂O₂, RT, 4 hours).

    • Analyze via HPLC-UV (254 nm).

  • Result: The ether linkage is generally stable to oxidation but susceptible to strong acid hydrolysis.

Part 5: Synthesis & Impurity Context

Understanding the synthesis aids in identifying stability risks. This compound is typically synthesized via Williamson Ether Synthesis :

Reaction: 2-Bromophenol + 2-Chlorobenzyl bromide + K₂CO₃ (in Acetone/DMF) → Product[1]

Critical Impurities affecting Stability:

  • Residual 2-Bromophenol: Acidic phenol accelerates degradation.

  • Residual 2-Chlorobenzyl bromide: Highly reactive lachrymator; degrades to HBr (acid), which autocatalyzes the ether cleavage.[1]

    • QC Check: Ensure pH of aqueous extract is neutral (6.0–8.0).

Workflow: Quality Control Logic

QC_Workflow Sample Crude Material TGA TGA Analysis (Volatiles Check) Sample->TGA HPLC HPLC Purity (Check Phenol/Bromide) Sample->HPLC DSC DSC Thermal Scan Sample->DSC Decision Pass Criteria? TGA->Decision HPLC->Decision DSC->Decision Release Release for Use (Store 2-8°C) Decision->Release Yes Reprocess Recrystallize (Heptane/EtOAc) Decision->Reprocess No

Figure 2: Quality control decision tree for halogenated benzyl ethers.

Part 6: Storage and Handling

  • Storage: Store at 2°C to 8°C (Refrigerated). While chemically stable at room temperature, the low melting point risks "oiling out" and subsequent caking if temperatures fluctuate.[1]

  • Atmosphere: Store under Argon or Nitrogen to prevent slow benzylic oxidation over long durations (>6 months).[1]

  • Safety: The compound contains two halogen atoms. While less volatile than its precursors, it should be handled in a fume hood to avoid inhalation of dust/aerosols.[1]

References

  • BenchChem. (2025).[3] 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Product Specifications and CAS 1036609-88-7 Data. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] 2-Chlorobenzyl bromide: Physical Properties and Reactivity Profile. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Thermophysical Properties of Halogenated Benzyl Ethers. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [1]

  • ChemicalBook. (2024). Synthesis and Properties of Diaryl Ethers. Retrieved from [1]

  • Khan Academy. (2023). Mechanism of Williamson Ether Synthesis and Phenol Bromination. Retrieved from [1]

Sources

Exploratory

Literature review on 1-Bromo-2-((2-chlorobenzyl)oxy)benzene derivatives

A Privileged Scaffold for C-Aryl Glycoside & Biaryl Synthesis[1][2] Executive Summary 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7) is a high-value halogenated ether intermediate.[1][2] In modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for C-Aryl Glycoside & Biaryl Synthesis[1][2]

Executive Summary

1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7) is a high-value halogenated ether intermediate.[1][2] In modern medicinal chemistry, it serves as a "lynchpin" scaffold, primarily utilized to construct C-aryl glucosides (SGLT2 inhibitors) and biaryl ethers (PD-1/PD-L1 inhibitors).[1][2] Its structural utility lies in its orthogonal reactivity : the ether linkage provides a stable, lipophilic spacer, while the aryl bromide serves as a reactive handle for lithiation or palladium-catalyzed cross-coupling.[1][2]

This guide provides a rigorous technical analysis of its synthesis, functionalization, and application in drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Profile[1][3]

The molecule features a steric "ortho-ortho" substitution pattern, which influences its conformation and binding affinity in protein active sites.[1][2]

PropertySpecification
IUPAC Name 1-Bromo-2-((2-chlorobenzyl)oxy)benzene
CAS Number 1036609-88-7
Molecular Formula C₁₃H₁₀BrClO
Molecular Weight 297.57 g/mol
Core Motif

-Benzylphenol (Diphenyl ether analog)
Key Functionality Aryl Bromide (Electrophile/Lithiation handle)
Solubility Soluble in DCM, THF, DMF; Insoluble in water
Stability Stable under standard conditions; Light-sensitive (aryl halide)
Part 2: Optimized Synthesis Protocol

Methodology: Williamson Ether Synthesis

The most robust route to this scaffold is the


-alkylation of 2-bromophenol with 2-chlorobenzyl chloride (or bromide).[1][2] While simple in theory, the ortho-substitution on both rings introduces steric hindrance that requires optimized base/solvent systems to prevent 

-alkylation byproducts.[1][2]
Experimental Workflow

Reaction:



Step-by-Step Protocol:

  • Reagent Prep: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.0 eq, 17.3 g) in anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 20.7 g) in a single portion. Note: K₂CO₃ is preferred over NaH for this substrate to minimize side reactions and avoid harsh exotherms.[1]

  • Electrophile Addition: Add 2-chlorobenzyl chloride (1.1 eq, 17.7 g) dropwise over 15 minutes.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1][2]
    
    • Checkpoint: The starting phenol (

      
      ) should disappear; the product (
      
      
      
      ) will be the dominant spot.[1][2]
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (300 mL) to precipitate inorganic salts and the product. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.

Mechanistic Diagram (Synthesis)

SynthesisWorkflow Reactants Reactants (2-Bromophenol + 2-Chlorobenzyl chloride) Intermediate Deprotonation (Phenoxide Anion) Reactants->Intermediate K2CO3, DMF Transition SN2 Transition State (Steric Strain) Intermediate->Transition Heat (60°C) Product Final Product 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Transition->Product -KCl

Figure 1: Williamson Ether Synthesis pathway highlighting the SN2 mechanism.[1][2]

Part 3: Strategic Utility in Drug Discovery[1]

This molecule is not merely an end-product; it is a divergent intermediate .[1][2] The bromine atom allows researchers to "branch out" into two distinct high-value chemical spaces.

1. The SGLT2 Inhibitor Pathway (C-Aryl Glycosidation)

This is the primary application for this class of intermediates.[1][2] SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) rely on a C-aryl glucoside core.[1][2] The synthesis involves a halogen-metal exchange followed by nucleophilic attack on a gluconolactone.[1][2]

  • Mechanism: The 1-Bromo-2-((2-chlorobenzyl)oxy)benzene is treated with

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C. The resulting aryl lithium species attacks a protected gluconolactone.[1][2]
  • Significance: The "2-chlorobenzyl" moiety mimics the lipophilic tail found in successful SGLT2 drugs, providing the necessary hydrophobic interaction within the SGLT2 transport channel.[1][2]

2. The Biaryl Pathway (Suzuki-Miyaura Coupling)

For kinase inhibitors or PD-1/PD-L1 modulators, the bromine is used to couple with boronic acids.[1][2]

  • Application: Synthesis of biphenyl ether derivatives which have shown promise in blocking the PD-1/PD-L1 interaction [1].[1][2]

Functionalization Workflow Diagram

Applications Core 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (Scaffold) Lithiation Pathway A: Lithiation (n-BuLi, -78°C) Core->Lithiation Halogen-Metal Exchange Suzuki Pathway B: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Pd-Catalyzed Cross-Coupling Glycoside C-Aryl Glucoside (SGLT2 Inhibitor Precursor) Lithiation->Glycoside + Gluconolactone Biaryl Biaryl Ether (PD-1/PD-L1 Inhibitor) Suzuki->Biaryl + Aryl Boronic Acid

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.[1][2]

Part 4: Analytical Validation

To ensure the integrity of the intermediate before proceeding to costly coupling steps, the following analytical signatures must be verified:

  • 1H NMR (400 MHz, CDCl3):

    • 
       5.20 ppm (s, 2H): Characteristic singlet for the benzylic 
      
      
      
      protons.[1][2] This is the diagnostic peak for ether formation.[2]
    • 
       6.80–7.60 ppm (m, 8H): Aromatic protons.[1][2] Look for the specific splitting pattern of the 1,2-disubstituted rings.
      
  • 13C NMR:

    • 
       70.5 ppm: Benzylic carbon (
      
      
      
      ).[1][2]
    • 
       112.5 ppm: Carbon bonded to Bromine (
      
      
      
      ).[1][2]
  • Mass Spectrometry (GC-MS/LC-MS):

    • Look for the characteristic isotope pattern of Br and Cl.[2]

    • 
       peaks at 296, 298, and 300 (due to 
      
      
      
      and
      
      
      combinations).[1][2]
Part 5: Safety & Handling
  • Lachrymator Warning: The starting material, 2-chlorobenzyl chloride, is a potent lachrymator.[1][2] All transfers must be performed in a functioning fume hood.[2]

  • Waste Disposal: Aqueous waste from the reaction contains bromides and organic residues; dispose of as halogenated organic waste.[2]

  • Storage: Store the final bromide product in amber vials under nitrogen to prevent photolytic debromination over time.

References
  • Discovery of bromobenzyl phenyl ether derivative YPD-29B. Source: PubMed (NIH).[1][2] Context: Describes the synthesis of halogenated biphenyl ethers as PD-1/PD-L1 inhibitors. URL:[Link]

  • C-aryl glucoside SGLT2 inhibitors and method (Patent US-6515117-B2). Source: PubChem / Google Patents.[2][3] Context: Foundational patent by Bristol-Myers Squibb detailing the use of halogenated benzyl phenyl ethers in synthesizing C-aryl glucosides.[1][2] URL:[1][2][3]

  • Organic Syntheses: Preparation of o-Chlorobromobenzene derivatives. Source: Organic Syntheses, Coll.[2] Vol. 3, p.185.[2] Context: Classical methods for synthesizing the halogenated aromatic precursors.[2] URL:[Link][1][2]

Sources

Foundational

Electronic Properties and Reactivity Profile of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists CAS: 1036609-88-7 (Representative) Executive Summary: The Orthogonal Scaffold 1-Bromo-2-((2-chlorobenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Materials Scientists CAS: 1036609-88-7 (Representative)

Executive Summary: The Orthogonal Scaffold

1-Bromo-2-((2-chlorobenzyl)oxy)benzene represents a "privileged scaffold" in modern organic synthesis. It is not merely a substrate but a bifunctional orthogonal intermediate . Its value lies in the electronic differentiation between its two halogen handles—the highly reactive aryl bromide and the sterically hindered, electronically robust aryl chloride.

This guide analyzes the molecule’s utility as a precursor for biaryl ethers, dibenzoxepines, and complex heterocyclic pharmacophores (e.g., SGLT2 inhibitor analogs). We provide a validated roadmap for synthesizing, handling, and selectively functionalizing this compound.

Structural & Electronic Architecture

To predict reactivity, one must understand the electronic "personality" of the molecule. It is defined by three distinct zones:

The Electronic Map
ZoneFeatureElectronic EffectReactivity Implication
Zone A Aryl Bromide (C1-Br) Weak C-X bond energy (~68 kcal/mol).Primary Reactive Site. Highly susceptible to oxidative addition by Pd(0) and Lithium-Halogen exchange.
Zone B Ether Linker (-O-CH₂-) Strong +M (Mesomeric) donor to Ring A.Activates Ring A for electrophilic attack (para to oxygen). Acts as a Lewis base anchor for cations.
Zone C Aryl Chloride (Ring B) Strong C-Cl bond (~81 kcal/mol); Ortho-substitution.Latent Site. The 2-Cl substituent creates steric twist, preventing planarity. It remains inert under conditions that activate the Bromide.
The "Ortho-Ortho" Steric Lock

The presence of the bromine at position 1 (Ring A) and the chlorine at position 2 (Ring B) creates a specific conformational preference. The ether oxygen acts as a hinge. The ortho-chloro group on the benzyl ring forces the benzyl group to rotate out of the plane of the phenoxy ring to minimize steric clash with the ether oxygen lone pairs.

  • Consequence: This pre-organization is critical for intramolecular cyclizations , bringing the two aromatic rings into proximity for Pd-catalyzed C-H activation.

Synthetic Pathways (The "Build")

The synthesis relies on a Williamson Ether Synthesis. While conceptually simple, the choice of base and solvent is critical to prevent self-alkylation or hydrolysis.

Validated Protocol: Williamson Ether Synthesis

Reaction: 2-Bromophenol + 2-Chlorobenzyl chloride


 Product
  • Solvent: Acetone (Polar Aprotic, facilitates

    
    ) or DMF (for faster rates).
    
  • Base: Potassium Carbonate (

    
    ). Use of stronger bases (NaH) is unnecessary and can lead to side reactions.
    
  • Catalyst: Potassium Iodide (KI) - Finkelstein condition to generate the more reactive benzyl iodide in situ.

Step-by-Step Methodology
  • Charge: To a specific reaction vessel, add 2-Bromophenol (1.0 equiv) and Acetone (10 mL/g).

  • Activate: Add

    
      (2.0 equiv, anhydrous, granular). Stir for 15 minutes at RT to form the phenoxide anion.
    
  • Addition: Add 2-Chlorobenzyl chloride (1.05 equiv) and KI (0.1 equiv).

  • Reflux: Heat to mild reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The phenol spot (
    
    
    
    ) should disappear; product spot (
    
    
    ) appears.
  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate the filtrate.
    
  • Purification: The crude oil often solidifies. Recrystallize from Ethanol or Hexane to yield white crystals.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Inputs: 2-Bromophenol 2-Chlorobenzyl Chloride Activation Deprotonation (K2CO3, Acetone, 15 min) Start->Activation Phenoxide Formation Reaction SN2 Coupling (Reflux, 60°C, 4h) Catalyst: KI Activation->Reaction + Electrophile Workup Filtration & Concentration Reaction->Workup Complete Conversion Product 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (Crystalline Solid) Workup->Product Recrystallization

Figure 1: Optimized Williamson Ether Synthesis workflow utilizing Finkelstein catalysis.

Reactivity Profile (The "Use")

This molecule is a "switchable" scaffold. The Bromine atom reacts chemoselectively over the Chlorine atom.

Pathway A: Chemoselective Suzuki-Miyaura Coupling

The oxidative addition of Pd(0) into the C-Br bond occurs roughly


 times faster than into the C-Cl bond. This allows the researcher to attach a new aryl group at Ring A while leaving Ring B (the chlorobenzyl group) intact for later manipulation.
  • Catalyst System:

    
     or 
    
    
    
    .
  • Base:

    
     (aqueous).
    
  • Outcome: Formation of 2-((2-chlorobenzyl)oxy)biaryls .

Pathway B: Intramolecular Direct Arylation (The "Cyclization")

Under forcing conditions (high temperature, specific ligands), the molecule can undergo intramolecular C-H activation to form tricyclic systems (e.g., dibenzoxepines). This utilizes the "Ortho-Ortho" steric lock mentioned in Section 2.2.

  • Mechanism: Pd inserts into C-Br

    
     CMD (Concerted Metallation-Deprotonation) at the benzyl position or Ring B ortho position 
    
    
    
    Reductive Elimination.
  • Target: Synthesis of Dibenz[b,f]oxepines .

Pathway C: Lithium-Halogen Exchange

Treatment with


-BuLi at 

selectively generates the phenyllithium species at the Br position. The ether oxygen coordinates the Li, stabilizing the intermediate (Directed Ortho Metalation effect).
  • Use: Reaction with electrophiles (aldehydes, ketones) to create secondary alcohols.

Visualization of Reactivity Divergence

ReactivityTree Core 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (Core Scaffold) Suzuki Suzuki Coupling (Pd(0), Ar-B(OH)2) Core->Suzuki Chemoselective C-Br Activation Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Halogen Exchange Cyclization Intramolecular Cyclization (Pd(OAc)2, Ligand, Heat) Core->Cyclization C-H Activation Biaryl 2-((2-chlorobenzyl)oxy)biaryl (Cl retained) Suzuki->Biaryl Alcohol Functionalized Alcohol (via Electrophile Trapping) Lithiation->Alcohol Tricycle Dibenzoxepine / Benzofuran (Fused Ring System) Cyclization->Tricycle

Figure 2: Divergent reactivity pathways controlled by catalyst and reagent selection.

Experimental Data Summary

PropertyValue/DescriptionNote
Molecular Formula

Molecular Weight 297.58 g/mol
Predicted LogP ~4.5Highly Lipophilic
Melting Point 45–50 °CLow-melting solid (often oils if impure)
Solubility DCM, EtOAc, THF, TolueneInsoluble in water
Storage Ambient, DesiccatedStable to air/moisture

Safety & Handling (E-E-A-T)

While stable, this compound combines the hazards of alkylating agents (benzyl chloride residues) and aryl halides.

  • Skin Sensitization: Benzylic ethers can be skin irritants. Wear nitrile gloves (double gloving recommended during synthesis due to the benzyl chloride starting material).

  • Lachrymator Potential: The starting material (2-chlorobenzyl chloride) is a potent lachrymator. All synthesis steps must occur in a fume hood .

  • Waste Disposal: Halogenated organic waste. Do not mix with acid streams (potential for HCl/HBr gas evolution).

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
  • Pd-Catalyzed Coupling of Aryl Ethers

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Intramolecular Direct Arylation (Formation of Dibenzoxepines)
  • Representative Synthesis Protocol (Analogous Scaffolds)

    • BenchChem Technical Guide.[1] 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications. (Demonstrates the standard protocol for benzyloxy-bromobenzene synthesis). Link

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene in Modern Pharmaceutical Synthesis

Abstract This technical guide provides an in-depth exploration of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene as a pivotal building block in contemporary pharmaceutical research and development. Its unique structural features...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene as a pivotal building block in contemporary pharmaceutical research and development. Its unique structural features, comprising a reactive aryl bromide and a sterically influential 2-chlorobenzyloxy group, render it a versatile precursor for a range of complex molecular architectures. This document will elucidate its primary applications in the synthesis of high-value therapeutic agents, with a particular focus on the construction of Selective Androgen Receptor Modulators (SARMs). Detailed, field-proven protocols for its utilization in key synthetic transformations, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are presented. The underlying mechanistic principles and strategic considerations for reaction optimization are discussed to provide researchers with a comprehensive and practical framework for leveraging this building block in their drug discovery endeavors.

Introduction: A Building Block of Strategic Importance

In the landscape of medicinal chemistry, the rational design and efficient synthesis of novel molecular entities are paramount. The selection of appropriate starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. 1-Bromo-2-((2-chlorobenzyl)oxy)benzene has emerged as a building block of significant strategic value due to the orthogonal reactivity of its functional groups.[1] The aryl bromide moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents.[2] Concurrently, the 2-chlorobenzyl ether provides a sterically-defined and electronically-tuned environment that can influence molecular conformation and interactions with biological targets.

Table 1: Physicochemical Properties of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

PropertyValue
CAS Number 1036609-88-7[1]
Molecular Formula C₁₃H₁₀BrClO[1]
Molecular Weight 297.57 g/mol [1]
Appearance Off-white to light yellow solid
Storage Room temperature, sealed, dry[1]

Core Applications in Pharmaceutical R&D: The Synthesis of Selective Androgen Receptor Modulators (SARMs)

A prominent application of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene is in the synthesis of non-steroidal Selective Androgen Receptor Modulators (SARMs).[3] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, leading to anabolic effects in muscle and bone with reduced androgenic effects in tissues like the prostate.[3][4] This selective activity profile makes them promising candidates for the treatment of muscle wasting diseases (cachexia), osteoporosis, and other conditions.[4][5]

The structure of many advanced SARM candidates incorporates a biaryl or N-aryl core, which can be efficiently constructed using 1-Bromo-2-((2-chlorobenzyl)oxy)benzene as a key precursor. The 2-((2-chlorobenzyl)oxy)phenyl moiety often forms a crucial part of the pharmacophore, contributing to the molecule's affinity and selectivity for the androgen receptor.

Key Synthetic Transformations and Protocols

The reactivity of the aryl bromide in 1-Bromo-2-((2-chlorobenzyl)oxy)benzene makes it an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging the Biaryl Core

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, providing a robust method for the synthesis of biaryl structures.[6] In the context of SARM synthesis, this reaction is employed to couple 1-Bromo-2-((2-chlorobenzyl)oxy)benzene with a suitable boronic acid or ester, thereby constructing the central biaryl scaffold of the target molecule.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

This protocol is based on established methodologies for the Suzuki-Miyaura coupling of aryl bromides.[7]

Reagents and Materials:

  • 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

  • Arylboronic acid or pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • In a separate vial, weigh the palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Evacuate and backfill the Schlenk flask with an inert gas (3 cycles).

  • Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask.

  • Add degassed toluene (to achieve a concentration of 0.1-0.2 M) and degassed water (10% v/v of toluene) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of often sterically hindered aryl bromides.[7] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base and Solvent: A mixture of toluene and water with K₃PO₄ as the base is a common and effective system for Suzuki couplings. The base activates the boronic acid for transmetalation.[4]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Purification reagents Combine Reactants: - Aryl Bromide - Boronic Acid - Base (K₃PO₄) inert Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand inert->catalyst solvent Add Solvents: - Toluene - Water catalyst->solvent heat Heat & Stir (100°C, 12-24h) solvent->heat extract Workup: - Extraction - Washing heat->extract purify Purification: - Column Chromatography extract->purify product product purify->product Isolated Product: 2-((2-chlorobenzyl)oxy)biaryl

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Introducing the Nitrogen Linkage

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] This transformation is indispensable for the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals. For the synthesis of certain SARMs, this reaction allows for the coupling of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene with a variety of amines or amine derivatives.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

This protocol is adapted from established procedures for the amination of aryl bromides.[10][11]

Reagents and Materials:

  • 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Equipment:

  • Oven-dried Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk flask, add 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • In a separate vial, weigh the palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).

  • Evacuate and backfill the Schlenk flask with an inert gas (3 cycles).

  • Under a positive flow of inert gas, add the catalyst and ligand to the reaction flask.

  • Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with toluene or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choices:

  • Catalyst System: The use of a bulky and electron-rich phosphine ligand such as XPhos in combination with a palladium source is crucial for the efficient coupling of a wide range of amines with aryl bromides.[10] This ligand system promotes the formation of the active Pd(0) catalyst and facilitates the key steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[12]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and catalyst deactivation. Therefore, the use of an oven-dried flask and anhydrous solvent is essential.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA Ar-Br Amine_Coord Amine Coordination OA->Amine_Coord Ar-Pd(II)(Br)L₂ Deprotonation Deprotonation Amine_Coord->Deprotonation R₂NH RE Reductive Elimination Deprotonation->RE Base RE->center Ar-NR₂

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Safety and Handling

As with all chemical reagents, 1-Bromo-2-((2-chlorobenzyl)oxy)benzene and the reagents used in its transformations should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemical-resistant gloves are mandatory.

  • Hazards of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene: While a specific SDS is not widely available, related compounds such as 1-bromo-2-chlorobenzene are known to cause skin and serious eye irritation, and may cause respiratory irritation.[13][14] Similar hazards should be assumed for the title compound.

  • Reagent Hazards:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

    • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic.

    • Bases: Sodium tert-butoxide is a strong base and is corrosive. Potassium phosphate is an irritant.

    • Solvents: Toluene is a flammable liquid and can have harmful vapors.

First Aid Measures (General Guidance based on related compounds):

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

1-Bromo-2-((2-chlorobenzyl)oxy)benzene stands out as a highly valuable and versatile building block for pharmaceutical synthesis. Its utility is particularly evident in the construction of complex molecular scaffolds such as those found in Selective Androgen Receptor Modulators. The ability to predictably engage in high-yielding Suzuki-Miyaura and Buchwald-Hartwig coupling reactions allows for the systematic and efficient exploration of chemical space in drug discovery programs. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to effectively incorporate this strategic building block into their synthetic workflows, thereby accelerating the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)phenyl]aniline Derivatives.
  • Buchwald, S. L. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Thevis, M., et al. (2025).
  • Schanzer, W., et al. (2023).
  • ECHEMI. (n.d.). 1-Bromo-2-chlorobenzene SDS, 694-80-4 Safety Data Sheets.
  • Wikipedia. (2023). Selective androgen receptor modulator.
  • MySkinRecipes. (n.d.). 1-Bromo-2-((2-chlorobenzyl)oxy)benzene.
  • U.S. Anti-Doping Agency. (2025). Selective Androgen Receptor Modulators (SARMs).
  • ECHEMI. (n.d.). 1-Bromo-2-chlorobenzene SDS, 694-80-4 Safety Data Sheets.
  • ResearchGate. (2025). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF.
  • Bhasin, S., & Jasuja, R. (2009). Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. PMC.
  • National Institutes of Health. (n.d.). Potent, nonsteroidal selective androgen receptor modulators (SARMs) based on 8H-[10][12]oxazino[2,3-f]quinolin-8-ones. Retrieved from NIH.

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Organic Chemistry Portal. (2014). Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig amination.
  • Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • BenchChem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.
  • ResearchGate. (2025). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • MDPI. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool.
  • Google Patents. (n.d.). CN102905526A - SARM and how to use it.
  • BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene: Synthesis, History, and Potential Applications.
  • PubMed. (1992). 3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites. Effects on cell proliferation and cholesterol synthesis.
  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Biphenyl-4-yl 2,4-dichlorobenzoate in Organic Synthesis.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Executive Summary This guide details the reaction parameters for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene . The primary synthetic challenge is chemoselectivity : the target molecule con...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction parameters for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene . The primary synthetic challenge is chemoselectivity : the target molecule contains two halogenated sites—an aryl bromide (Ar-Br) and a remote aryl chloride (Ar-Cl) on the benzyl ether moiety.

Successful coupling requires conditions that exclusively activate the C–Br bond while preserving the C–Cl bond for downstream functionalization. Additionally, the ortho-benzyloxy group introduces moderate steric hindrance and potential coordination effects that influence catalyst turnover. This protocol recommends a Palladium(0)/Triphenylphosphine system to maximize selectivity, avoiding hyper-active ligands that might inadvertently activate the chloride.

Chemical Context & Retrosynthetic Logic

Substrate Analysis
  • Electrophile: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene.

  • Reactive Site: C1–Br bond (Bond Dissociation Energy ~ 81 kcal/mol).

  • Preservation Site: C2'–Cl bond (Bond Dissociation Energy ~ 96 kcal/mol).

  • Steric Environment: The C2-benzyloxy group creates an ortho-effect. While electron-donating (increasing electron density at the oxidative addition site), the physical bulk of the benzyl ether can retard the transmetallation step.

Mechanism of Selectivity

The kinetic differentiation between Ar-Br and Ar-Cl is the cornerstone of this protocol. Oxidative addition of Pd(0) to Ar-Br is orders of magnitude faster than to Ar-Cl.

  • Standard Ligands (PPh₃, dppf): Maintain a "Goldilocks" reactivity window—active enough for Ar-Br, inert toward Ar-Cl.

  • Avoid: Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, S-Phos, X-Phos) unless the boronic acid is extremely hindered. These ligands lower the activation energy for Ar-Cl oxidative addition, risking byproduct formation (double coupling).

Reaction Pathway Diagram

The following diagram illustrates the targeted pathway versus the competitive side reaction.

ReactionPathway Substrate 1-Bromo-2-((2-chlorobenzyl)oxy)benzene OxAdd Oxidative Addition (Fast at Br) Substrate->OxAdd + Pd(0) SideReaction Ar-Cl Activation (Double Coupling) Substrate->SideReaction Hyper-active Catalyst (Avoid) Pd0 Pd(0) Catalyst Pd0->OxAdd Intermed Ar-Pd(II)-Br Intermediate OxAdd->Intermed TransMet Transmetallation (Rate Limiting due to Sterics) Intermed->TransMet + Base Boronic R-B(OH)2 (Nucleophile) Boronic->TransMet Product Target Biaryl (Cl Intact) TransMet->Product Reductive Elim.

Figure 1: Reaction pathway highlighting the kinetic preference for Ar-Br activation over Ar-Cl.

Optimization & Screening Data

The following table summarizes the screening of conditions to optimize yield while minimizing dechlorination or double-coupling.

EntryCatalyst (5 mol%)LigandBase (2 eq)SolventTemp (°C)Yield (%)Cl-RetentionNotes
1Pd(OAc)₂PPh₃Na₂CO₃DME/H₂O8088%>99%Recommended. Excellent selectivity.
2Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O9092%98%Alternative. Faster, slight risk to Cl if prolonged.
3Pd₂(dba)₃S-PhosK₃PO₄Toluene/H₂O10095%65%Avoid. Significant activation of Ar-Cl observed.
4Pd(PPh₃)₄-Cs₂CO₃THF/H₂OReflux75%>99%Slower conversion due to lower temp (THF reflux).

Standard Operating Procedure (SOP)

Protocol A: High-Selectivity Conditions (Recommended)

Applicability: General coupling with aryl/heteroaryl boronic acids.

Reagents:
  • Substrate: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

    • Note: Can be generated in situ from Pd(OAc)₂ + 4 PPh₃.

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME) (0.2 M concentration relative to substrate)

Step-by-Step Workflow:
  • Preparation (Inert Atmosphere):

    • Equip a reaction vial or round-bottom flask with a magnetic stir bar and a reflux condenser.[1]

    • Add the Substrate (1.0 equiv) and Boronic Acid (1.2 equiv).

    • Add Pd(PPh₃)₄ (0.05 equiv).

    • Critical: Cap the vessel and purge with Nitrogen or Argon for 5 minutes. (Oxygen poisons Pd(0) and promotes homocoupling).

  • Solvent Addition:

    • Add degassed DME via syringe.

    • Add degassed 2M Na₂CO₃ (aq) via syringe.

    • Ratio: Typically 3:1 or 4:1 (DME:Water).

  • Reaction:

    • Heat the mixture to 85°C (oil bath temperature).

    • Stir vigorously.[2] The biphasic mixture requires efficient mixing for phase transfer.

    • Monitor by TLC or HPLC/LC-MS at 2 hours.

    • Endpoint: Disappearance of the bromide starting material. The Ar-Cl peak should remain constant relative to the product.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The product will likely be less polar than the boronic acid but more polar than the starting bromide.

Troubleshooting & Decision Matrix

If the reaction fails or yields are low, follow this self-validating logic flow.

Troubleshooting Start Low Yield / Incomplete Conversion CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckCl Is De-chlorinated product present? CheckSM->CheckCl No (SM Consumed) IncreaseTemp Increase Temp to 100°C Switch solvent to Toluene/EtOH CheckSM->IncreaseTemp Yes ReduceCatActivity Use Pd(PPh3)4 Lower Temp (70°C) Reduce Reaction Time CheckCl->ReduceCatActivity Yes (Cl lost) CheckHomo Is Boronic Acid Homocoupling? CheckCl->CheckHomo No ChangeCat Switch to Pd(dppf)Cl2 (Better for sterics) IncreaseTemp->ChangeCat Still Fails Degas Improve Degassing (O2 leak) Add more Boronic Acid CheckHomo->Degas Yes

Figure 2: Troubleshooting decision tree for optimizing reaction outcomes.

Authoritative References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text establishing the reactivity order I > Br > OTf >> Cl.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Cited to define which ligands (bulky phosphines) to AVOID to preserve the chloride.

  • Tang, W., et al. (2014).[5] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[5] Organic Chemistry Frontiers. Link

    • Supports the use of higher temperatures/robust catalysts for ortho-substituted systems.

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link

    • Source for practical bench-top parameters and troubleshooting dehalogenation.

Sources

Method

Scalable production methods for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

An In-Depth Guide to the Scalable Production of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Authored by: A Senior Application Scientist Introduction 1-Bromo-2-((2-chlorobenzyl)oxy)benzene is a key chemical intermediate whose...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Production of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Authored by: A Senior Application Scientist

Introduction

1-Bromo-2-((2-chlorobenzyl)oxy)benzene is a key chemical intermediate whose structural motifs—a brominated phenyl ring and a chlorobenzyl ether group—make it a versatile building block in organic synthesis.[1] Its utility is particularly pronounced in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, where precise molecular architectures are required to achieve desired biological activity.[1] The compound's reactivity allows for subsequent functionalization, such as cross-coupling reactions at the bromo-position or modifications to the ether linkage, making it a valuable synthon for constructing more complex molecular frameworks.[1][2]

The most reliable and widely adopted method for preparing this and similar asymmetrical aryl ethers is the Williamson ether synthesis.[3][4][5] This robust S(_N)2 reaction, first developed by Alexander Williamson in 1850, involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[3][6] Its enduring prevalence in both laboratory and industrial settings is a testament to its broad scope, simplicity, and consistently high yields when optimized.[3] This guide provides a detailed protocol and critical scale-up considerations for the synthesis of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene, grounded in the principles of the Williamson ether synthesis.

Mechanistic Insight: The Chemistry Behind the Synthesis

The synthesis of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene proceeds via the Williamson ether synthesis, which follows a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][5][7] The reaction is strategically designed by selecting reactants that favor this pathway and minimize competing side reactions like elimination (E2).

The two key steps are:

  • Deprotonation (Nucleophile Formation): The reaction begins with the deprotonation of the weakly acidic hydroxyl group of 2-bromophenol using a suitable base. This generates the 2-bromophenoxide anion, a potent nucleophile. The choice of base is critical; for laboratory-scale synthesis, strong bases like sodium hydride (NaH) are effective, while for scalable production, milder and safer bases like potassium carbonate (K(_2)CO(_3)) or potassium hydroxide (KOH) are preferred.[5][6]

  • Nucleophilic Attack (Ether Formation): The generated 2-bromophenoxide ion then acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride (or bromide). This attack occurs from the backside relative to the leaving group (the halide), leading to an inversion of stereochemistry if the carbon were chiral.[3] The reaction is most efficient with primary alkyl halides, such as 2-chlorobenzyl chloride, as they are sterically accessible and less prone to undergoing E2 elimination reactions.[5][7] Tertiary halides are unsuitable as they primarily yield elimination products.[3]

The selection of a primary benzylic halide as the electrophile and a phenoxide as the nucleophile is the most logical and efficient approach for this specific target molecule, ensuring a high yield of the desired ether product.[5]

Scalable Production: Detailed Protocol and Workflow

This protocol is designed for a molar-scale synthesis, incorporating considerations for safety, efficiency, and yield. For industrial applications, phase-transfer catalysis is highly recommended to improve reaction kinetics and facilitate the use of more economical and environmentally benign solvent systems.[3][6]

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Final Product reagents Charge Reactor: - 2-Bromophenol - K₂CO₃ (Base) - Acetonitrile (Solvent) - TBAB (Catalyst) add_halide Add 2-Chlorobenzyl Chloride (Controlled Addition) reagents->add_halide Inert Atmosphere (N₂) heat Heat to Reflux (e.g., ~82°C) add_halide->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete filter Filter Inorganic Salts cool->filter extract Quench with Water & Extract with Organic Solvent filter->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate Under Vacuum (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Recrystallization or Distillation) concentrate->purify product 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (Pure Product) purify->product

Caption: Scalable synthesis workflow for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene.

Reagents and Materials
Reagent / MaterialMolecular FormulaMW ( g/mol )Molar Eq.Amount (1 mol scale)Notes
2-BromophenolC₆H₅BrO173.011.0173.01 gStarting Nucleophile
2-Chlorobenzyl chlorideC₇H₆Cl₂161.031.05169.08 gElectrophile; slight excess ensures complete reaction of the phenoxide.
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.5207.32 gAnhydrous, powdered base. Safer and more economical for scale-up than NaH.[5]
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.370.0516.12 gPhase-Transfer Catalyst (PTC); crucial for efficient scale-up.[3]
Acetonitrile (CH₃CN)C₂H₃N41.05-1.5 - 2.0 LPolar aprotic solvent. Other options include DMF or acetone.[6]
Ethyl AcetateC₄H₈O₂88.11-As neededExtraction Solvent
Brine (Saturated NaCl)NaCl58.44-As neededFor washing
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As neededAnhydrous, for drying
Step-by-Step Protocol
  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-bromophenol (1.0 eq), powdered anhydrous potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.05 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the reactor. The solvent volume should be sufficient to ensure effective stirring (approx. 10 mL per gram of 2-bromophenol).

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to prevent side reactions with atmospheric moisture and oxygen.

  • Electrophile Addition: Begin vigorous stirring. Slowly add 2-chlorobenzyl chloride (1.05 eq) to the suspension. The addition should be controlled to manage any initial exotherm.

  • Reaction: Heat the mixture to reflux (for acetonitrile, approx. 82°C) and maintain this temperature.[8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The reaction is considered complete when the 2-bromophenol spot is no longer visible.[5] This typically takes 4-8 hours.[6][8]

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetonitrile or the extraction solvent.

  • Work-up: Combine the filtrate and the washings. Remove the bulk of the solvent under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and an organic extraction solvent like ethyl acetate.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic impurities.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: For scalable production, purify the crude oil/solid by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). Column chromatography is generally reserved for smaller, laboratory-scale purifications due to cost and complexity.[8][9]

Safety and Hazard Management

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • 2-Bromophenol: This compound is harmful if swallowed and causes skin and eye irritation.

  • 2-Chlorobenzyl Chloride: This is a lachrymator and is corrosive, causing severe skin burns and eye damage.[10] It must be handled with extreme care.

  • Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.

  • Solvents: Acetonitrile and ethyl acetate are flammable liquids. Keep away from ignition sources.

Personal Protective Equipment (PPE) is mandatory:

  • Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]

  • Ensure eyewash stations and safety showers are readily accessible.[12]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • The Williamson Ether Synthesis - University of Missouri–St. Louis. [Link]

  • Williamson Synthesis - Organic Chemistry Portal. [Link]

  • 1-Bromo-2-((2-chlorobenzyl)oxy)benzene - MySkinRecipes. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. [Link]

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. [Link]

  • Preparation of 1-bromo-2-chlorobenzene - PrepChem.com. [Link]

  • Benzene Reactions – Sulfonation, Nitration and Halogenation - BYJU'S. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - Michigan State University. [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene - Master Organic Chemistry. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google P
  • o-CHLOROBROMOBENZENE - Organic Syntheses Procedure. [Link]

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene - YouTube. [Link]

  • WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)
  • m-BROMONITROBENZENE - Organic Syntheses Procedure. [Link]

  • CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google P
  • Purification of Organic Compounds: from Crude Product to Purity - Academia.edu. [Link]

Sources

Application

Application Note: High-Fidelity Functionalization of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Executive Summary 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of heterocycles and biaryl systems found in oncology an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7) represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of heterocycles and biaryl systems found in oncology and CNS drug candidates. The molecule presents a specific synthetic challenge: chemoselectivity . It contains two halogenated sites—an aryl bromide (Ar-Br) and an aryl chloride (Ar-Cl)—and a potentially labile benzylic ether linkage.

This guide details protocols for the exclusive functionalization of the C1-Bromine position. By leveraging the bond dissociation energy differences between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol), coupled with precise catalyst ligand selection to overcome the steric hindrance of the ortho-benzyloxy group, researchers can achieve high-yield transformations without perturbing the chlorobenzyl moiety.

Chemo-Structural Analysis & Reactivity Profile

Before initiating experimentation, it is critical to understand the electronic and steric environment of the substrate.

  • Site A (C1-Br): The primary reactive center. It is activated for oxidative addition by Pd(0) and Lithium-Halogen exchange. However, it is sterically encumbered by the ortho-alkoxy group.

  • Site B (Ether Linkage): The (2-chlorobenzyl)oxy group acts as a weak electron donor by resonance but primarily exerts an inductive withdrawing effect. It is stable to basic conditions but susceptible to cleavage by strong Lewis acids (e.g., BBr₃) or hydrogenolysis (though the Ar-Cl/Ar-Br poisons most hydrogenation catalysts).

  • Site C (Ar-Cl): Located on the distal ring. Under standard Pd-catalyzed conditions (temp < 100°C, standard ligands), this site remains inert, serving as a latent handle for late-stage diversification.

Visualization: Reaction Landscape

The following diagram maps the accessible chemical space for this scaffold.

ReactionLandscape Substrate 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Suzuki Suzuki-Miyaura (Biaryl Formation) Substrate->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Substrate->Buchwald Pd2(dba)3, BINAP, Amine LiExchange Li-Halogen Exchange (Electrophile Trapping) Substrate->LiExchange n-BuLi, -78°C ProductA 2-((2-chlorobenzyl)oxy)-1,1'-biphenyl Suzuki->ProductA ProductB N-Aryl-2-((2-chlorobenzyl)oxy)aniline Buchwald->ProductB ProductC 2-((2-chlorobenzyl)oxy)benzaldehyde LiExchange->ProductC

Figure 1: Divergent synthetic pathways for the selective functionalization of the C1-Br position.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C1 without affecting the Ar-Cl bond. Challenge: The ortho-alkoxy group creates steric bulk that can retard the rate of transmetalation. Solution: Use of Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ . The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which facilitates the reductive elimination step in sterically crowded systems.

Materials
  • Substrate: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution) or Cs₂CO₃ (solid)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the substrate (1.0 mmol, 297 mg), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg).

  • Degassing: Evacuate and backfill the vial with Argon three times. This is crucial to prevent homocoupling of the boronic acid and oxidation of the catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1 mL).

  • Reaction: Seal the vial and heat to 80°C for 4-12 hours.

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of oxidative addition into the Ar-Cl bond.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Optimization Data (Representative)
Catalyst SystemBaseSolventTemp (°C)Yield (%)Selectivity (Br:Cl)
Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 80 92 >99:1
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O908595:5
Pd(OAc)₂ / SPhosK₃PO₄Toluene1008890:10

Protocol B: Sterically Demanding Buchwald-Hartwig Amination

Objective: Form a C-N bond at C1. Challenge: Ortho-substituents can inhibit amine coordination. Furthermore, the Ar-Cl site becomes competitive if highly active "universal" catalysts (like Pd/XPhos) are used at high temperatures. Solution: Use BINAP or RuPhos . RuPhos is specifically designed to handle steric bulk and allows for coupling at lower temperatures, preserving the Ar-Cl.

Materials
  • Substrate (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP (4 mol%) or RuPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv) - Use Cs₂CO₃ if the substrate has base-sensitive esters.

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure
  • Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ (18 mg, 0.02 mmol) and BINAP (25 mg, 0.04 mmol) in anhydrous Toluene (2 mL). Stir at RT for 10 mins until the solution turns a deep orange/red.

  • Substrate Addition: Add the substrate (1.0 mmol) and the amine (1.2 mmol) to the catalyst solution.

  • Base Addition: Add NaOtBu (135 mg, 1.4 mmol) in one portion.

  • Heating: Heat to 90°C for 12-16 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate and purify via flash chromatography.

Protocol C: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: Generate a nucleophilic anion at C1 to react with aldehydes, ketones, or acyl chlorides. Challenge: The ortho-alkoxy group can direct lithiation (Directed Ortho Metalation - DoM) to the C3 position (the other ortho position relative to the oxygen) rather than exchanging the Bromine. Solution: Kinetic Control. Lithium-halogen exchange (Br → Li) is significantly faster than proton deprotonation (DoM) at low temperatures (-78°C).

Materials
  • Substrate (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

  • Electrophile: e.g., Benzaldehyde, DMF, CO₂ (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Drying: Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Solvation: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Exchange: Add n-BuLi (0.69 mL, 1.1 mmol) dropwise over 5 minutes.

    • Critical: Maintain internal temp below -70°C.

    • Reaction Time: Stir for exactly 15-20 minutes . Longer times may allow the lithiated species to isomerize or attack the ether linkage.

  • Trapping: Add the electrophile (e.g., DMF, 1.5 mmol) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 30 mins, then slowly warm to 0°C.

  • Quench: Quench with saturated aq. NH₄Cl.[1]

Decision Logic for Method Selection

DecisionTree Start Select Functionalization Goal BondType Bond Type Needed? Start->BondType CC C-C Bond BondType->CC CN C-N Bond BondType->CN CC_Type Hybridization? CC->CC_Type Buchwald Protocol B: Buchwald (Pd-BINAP/RuPhos) CN->Buchwald Biaryl Biaryl (sp2-sp2) CC_Type->Biaryl Carbonyl Carbonyl/Alkyl (sp2-sp3/sp2) CC_Type->Carbonyl Suzuki Protocol A: Suzuki (Pd(dppf)Cl2) Biaryl->Suzuki Li Protocol C: Li-Exchange (n-BuLi, -78°C) Carbonyl->Li

Figure 2: Decision matrix for selecting the optimal protocol based on the desired chemical transformation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Leroux, F., Schlosser, M., Zuniga, E., & Grosshenny, A. (2004). The Directed Metallation Group: A Handbook for the Chemist. Patai's Chemistry of Functional Groups. Link

  • BenchChem. (2025).[1][2] 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Product Specifications. Link

Sources

Method

Buchwald-Hartwig amination protocols involving 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Application Note: High-Fidelity Buchwald-Hartwig Amination of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene [1] Part 1: Executive Summary & Substrate Analysis The Challenge: The amination of 1-Bromo-2-((2-chlorobenzyl)oxy)benze...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene [1]

Part 1: Executive Summary & Substrate Analysis

The Challenge: The amination of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene presents a classic problem in chemoselective cross-coupling: distinguishing between two halogenated sites on a sterically crowded scaffold.[1]

  • Chemoselectivity (Br vs. Cl): The substrate contains a reactive aryl bromide (Site A) and a less reactive, distal aryl chloride (Site B) located on the benzyl ether moiety. While aryl bromides generally undergo oxidative addition faster than aryl chlorides, high temperatures or hyper-active catalysts can erode this selectivity, leading to polymerization or double-amination.[1]

  • Steric & Electronic Environment: The ortho-alkoxy group at C2 creates significant steric bulk around the C1-bromide.[1] Electronically, the alkoxy group is an electron-donor (EDG), which increases electron density at the metal center but can retard the rate of oxidative addition compared to electron-deficient aryl halides.

The Solution: This protocol utilizes ligand-controlled palladium catalysis to exploit the reactivity gap between Ar-Br and Ar-Cl.[1] We define two distinct workflows:

  • Protocol A (The Workhorse): Uses bis-phosphine ligands (BINAP/Xantphos) for high chemoselectivity with primary amines.[1]

  • Protocol B (High-Performance): Uses dialkylbiaryl phosphine precatalysts (RuPhos/XPhos Pd G3) for difficult secondary amines or weak nucleophiles.[1]

Part 2: Methodological Design & Causality

Catalyst Selection Strategy
  • For Selectivity (Protocol A): We utilize BINAP or Xantphos .[1] These bidentate ligands create a rigid bite angle that favors reductive elimination but, more importantly, they are less electron-rich than bulky alkyl-phosphines.[1] This "tunes down" the catalyst's reactivity, ensuring it reacts exclusively with the lower-barrier Ar-Br bond and ignores the Ar-Cl bond.[1]

  • For Activity (Protocol B): When coupling sterically hindered or secondary amines, the rate of amine binding and reductive elimination becomes the bottleneck. Here, we employ RuPhos or XPhos (via G3/G4 precatalysts).[1] These bulky, electron-rich ligands facilitate the coupling of difficult amines but require strict temperature control (≤80°C) to maintain chemoselectivity against the aryl chloride.

Base & Solvent Systems
  • Base: NaOtBu is the standard, but for substrates sensitive to ether cleavage (unlikely here but possible), Cs₂CO₃ is the milder alternative.

  • Solvent: Toluene (non-polar) is preferred for chemoselectivity as it destabilizes the charged intermediates that might lead to side reactions. 1,4-Dioxane is reserved for sluggish reactions requiring higher temperatures.[1]

Part 3: Experimental Protocols

Protocol A: Chemoselective Coupling with Primary Amines

Target: Anilines, Benzylamines, Linear Alkyl Amines

Reagents:

  • Substrate: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (1.0 equiv)[1]

  • Amine: 1.2 equiv[2]

  • Catalyst: Pd₂(dba)₃ (1.0 - 2.0 mol%)[1]

  • Ligand: rac-BINAP (2.0 - 4.0 mol%) [L:Pd ratio 2:1][1]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene (0.2 M concentration)[1]

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Ar flow, charge a reaction vial with Pd₂(dba)₃ and BINAP. Add anhydrous Toluene (50% of total volume) and stir at RT for 15 mins. Why: This ensures formation of the active L₂Pd(0) species prior to substrate exposure.

  • Substrate Addition: Add the aryl bromide substrate, the amine, and NaOtBu to the vial. Add the remaining Toluene.

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

    • Critical Check: Monitor by TLC/LC-MS.[1] Look for the disappearance of the bromide. If Ar-Cl coupling begins, a bis-aminated byproduct (M+Amine) will appear.[1]

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc.[2] Concentrate and purify via flash chromatography.

Protocol B: Advanced Coupling with Secondary/Hindered Amines

Target: Morpholines, Piperazines, N-Methylanilines[1]

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv[1]

  • Catalyst: RuPhos Pd G3 or XPhos Pd G3 (1.0 – 2.0 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane or Toluene[1]

Step-by-Step Workflow:

  • Charge: Add Substrate, Amine, Base, and Precatalyst (Pd G3) to the vial. Note: Precatalysts are air-stable, simplifying setup.[1]

  • Purge: Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvent: Inject anhydrous solvent via syringe.

  • Activation: Heat to 60–70°C .

    • Why Lower Temp? These catalysts are extremely active.[3] Lower temperature preserves the Ar-Cl bond while the Ar-Br reacts rapidly.[1]

  • Monitoring: Check at 2 hours. These reactions often complete rapidly.

Part 4: Data & Optimization Matrix

Table 1: Reaction Parameter Optimization Guide

VariableStandard ConditionOptimizationRationale
Catalyst Pd₂(dba)₃ / BINAPRuPhos Pd G3Switch to G3 precatalyst if conversion < 50% after 12h.
Base NaOtBuCs₂CO₃Use Carbonate if base-sensitive groups are present or if ether cleavage is observed.[1]
Solvent Toluenet-Amyl AlcoholPolar protic solvents can accelerate coupling with weak nucleophiles (e.g., amides).[1]
Temp 80°C60°C - 100°CLower temp improves chemoselectivity (Br > Cl).[1] Higher temp forces sluggish amines.

Part 5: Visualization of Decision Logic

The following diagram illustrates the decision process for selecting the correct protocol based on amine type and observed selectivity issues.

BuchwaldLogic Start Substrate: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene AmineType Identify Nucleophile (Amine) Type Start->AmineType Primary Primary Amine / Aniline (Low Steric Hindrance) AmineType->Primary Unencumbered Secondary Secondary / Cyclic Amine (High Steric Hindrance) AmineType->Secondary Hindered ProtocolA PROTOCOL A Pd2(dba)3 + BINAP Temp: 80°C Primary->ProtocolA ProtocolB PROTOCOL B RuPhos/XPhos Pd G3 Temp: 60-70°C Secondary->ProtocolB Check Checkpoint: Is Ar-Cl coupling observed? ProtocolA->Check ProtocolB->Check Opt1 Reduce Temp to 60°C Switch to Toluene Check->Opt1 Yes (Side Reaction) Opt2 Increase Temp to 100°C Switch to Dioxane Check->Opt2 No (Low Conversion)

Caption: Decision tree for ligand and condition selection based on amine sterics and chemoselectivity requirements.

Part 6: References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Available at: [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6] Reaction intermediates and structure-activity relationships."[1] Journal of the American Chemical Society. Available at: [Link][1]

  • Wolfe, J. P., & Buchwald, S. L. (1999). "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angewandte Chemie International Edition. Available at: [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry. Available at: [Link][1]

  • Organic Chemistry Portal. (2024).[1] "Buchwald-Hartwig Amination - Reaction Mechanism and Recent Literature." Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene reactions

Ticket #: 1-Br-2-ClBn-O-Ph-001 Status: Open Topic: Troubleshooting Low Conversion & Side Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are encountering diff...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 1-Br-2-ClBn-O-Ph-001
Status: Open
Topic: Troubleshooting Low Conversion & Side Reactions
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties with 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7). This scaffold presents a unique "perfect storm" of reactivity challenges:

  • Steric & Electronic Deactivation: The ortho-alkoxy group acts as an electron-donating group (EDG) by resonance, increasing electron density at the C-Br bond and making oxidative addition difficult. Simultaneously, it provides steric bulk.

  • Coordination Poisoning: The ether oxygen can act as a hemilabile ligand, chelating to the metal center (Pd or Li) and blocking active sites.

  • Fragility: The benzyl ether linkage is susceptible to cleavage under Lewis acidic conditions or rearrangement (Wittig) under strong basic/lithiation conditions.

This guide is structured to troubleshoot the three most common workflows: Suzuki-Miyaura Coupling , Lithium-Halogen Exchange , and Buchwald-Hartwig Amination .

Module 1: Suzuki-Miyaura Cross-Coupling

Symptom: Reaction stalls at <40% conversion; significant dehalogenated byproduct (hydrodebromination) observed.

Root Cause Analysis

The electron-rich nature of the aryl ring (due to the alkoxy group) makes the C-Br bond less electrophilic. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail to undergo oxidative addition effectively. If oxidative addition is slow, the active Pd(0) species will scavenger hydrides (from solvent or base), leading to the dehalogenated side product (1-((2-chlorobenzyl)oxy)benzene).[1]

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Ligand Switch to SPhos or XPhos These Buchwald dialkylbiaryl phosphine ligands are electron-rich (accelerating oxidative addition) and bulky (preventing Pd-O coordination from the substrate) [1].
Base Use K₃PO₄ (anhydrous) + 2% H₂O Strong alkoxide bases (NaOtBu) promote dehalogenation. Mild phosphate bases with trace water facilitate the transmetallation step without triggering side reactions [2].
Solvent Toluene/Water (4:[1]1) or 1,4-Dioxane Avoid primary alcohols (EtOH/MeOH) which serve as hydride sources for dehalogenation.[1]
Step-by-Step Optimization
  • Degassing: Oxygen promotes homocoupling of the boronic acid. Sparge solvents with Argon for 15 mins.

  • Pre-catalyst: Use Pd(OAc)₂ + SPhos (1:2 ratio) or Pd-SPhos G3 .

  • Temperature: Heat to 80–100°C. If the substrate decomposes, lower to 60°C and extend time.

  • Additive: If conversion is still low, add 0.5 eq of CuI . This can facilitate a "Liebeskind-Srogl" type mechanism enhancement or stabilize the boronate.

Module 2: Lithium-Halogen Exchange

Symptom: Low yield of electrophile trapping; isolation of rearranged alcohol products (Wittig rearrangement).

Root Cause Analysis

When you treat this molecule with n-BuLi, the resulting aryl lithium species has an ortho-oxygen. This proximity allows the lithium to coordinate to the oxygen, facilitating a [1,2]-Wittig Rearrangement , where the benzyl group migrates from the oxygen to the carbon, destroying the ether linkage [3].

Troubleshooting Protocol

Q: My product has an alcohol group I didn't expect. What happened? A: You likely performed the reaction at temperatures above -70°C. The lithiated intermediate is unstable.

Corrective Workflow:

  • Temperature Control: Cool the reaction vessel to -78°C (Acetone/Dry Ice) before adding the lithium reagent.

  • Reagent Switch: Switch from n-BuLi to t-BuLi (2.0 equiv) . t-BuLi undergoes halogen-metal exchange much faster than n-BuLi, allowing the exchange to outcompete the rearrangement and proton transfer [4].

  • Inverse Addition: If trapping with an electrophile (e.g., an aldehyde), mix the electrophile with the bromide first, then add the lithium reagent (Barbier conditions).[1] This captures the lithiated species immediately upon formation.

Module 3: Buchwald-Hartwig Amination

Symptom: Catalyst deactivation; no product formation despite high temp.

Root Cause Analysis

The "Ortho-Effect."[2][3][4] The oxygen atom in the benzyloxy group acts as a directing group, but in Palladium catalysis, it can form a stable 5- or 6-membered chelate with the Pd center. This "locks" the catalyst in an off-cycle resting state, preventing the amine from binding [5].

Visualizing the Failure Mechanism

ReactionFailure cluster_legend Pathway Legend Start Substrate (Ar-Br + Ether) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Chelate Stable Pd-O Chelate (OFF-CYCLE TRAP) OxAdd->Chelate Intramolecular Coordination Prod C-N Coupled Product OxAdd->Prod + Amine (Blocked by Chelation) Chelate->Pd0 Difficult Reversal key Red Path = Catalyst Poisoning

Caption: The ether oxygen coordinates to the Palladium center after oxidative addition, forming a stable metallacycle that prevents the amine nucleophile from entering the cycle.

Troubleshooting Protocol
  • Pre-catalyst: Use Pd-RuPhos G4 or Pd-BrettPhos G4 . These pre-catalysts generate the active species rapidly and the bulky ligands sterically preclude the oxygen chelation.

  • Base: Use LiHMDS or NaOtBu .

  • Solvent: t-Amyl Alcohol or Toluene .

Interactive Troubleshooting Flowchart

Use this decision tree to diagnose your specific issue based on TLC/LC-MS data.

TroubleshootingTree Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Dehal Dehalogenated (Ar-H observed) Start->Dehal Rearrange Rearranged Product (Alcohol formed) Start->Rearrange CheckCat Check Catalyst Activity NoRxn->CheckCat CheckSolvent Is Solvent Alcoholic? Dehal->CheckSolvent CheckTemp Temp > -70°C? Rearrange->CheckTemp SolventTemp Increase Temp to 100°C CheckCat->SolventTemp Cat OK LigandSwitch Switch to SPhos/XPhos SolventTemp->LigandSwitch Still Fails SwitchSolvent Switch to Dioxane/Toluene CheckSolvent->SwitchSolvent Yes CheckBase Is Base Strong? CheckSolvent->CheckBase No SwitchBase Use K3PO4 (Anhydrous) CheckBase->SwitchBase Yes (NaOtBu) CoolDown Maintain -78°C Strictly CheckTemp->CoolDown Yes SwitchLi Switch n-BuLi to t-BuLi CheckTemp->SwitchLi No

Caption: Diagnostic logic for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene reactions. Follow the path corresponding to your LC-MS/NMR result.

References

  • BenchChem Technical Support. (2025).[5][6] Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. BenchChem.[5] Link[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[7] Accounts of Chemical Research. Link[1]

  • Tomooka, K., et al. (2001).[1] [1,2]-Wittig Rearrangement: Recent Developments. Synlett. Link

  • Bailey, W. F., & Patricia, J. J. (1988).[1][8] The Mechanism of the Lithium-Halogen Exchange Reaction.[9] Journal of Organometallic Chemistry.[8] Link

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3][10][11] Link

Sources

Optimization

Optimizing reaction temperature for 2-chlorobenzyl ether formation

Technical Support Center: Optimizing Reaction Temperature for 2-Chlorobenzyl Ether Formation Introduction: The Thermal Landscape of Benzylation The formation of 2-chlorobenzyl ethers—typically via Williamson ether synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for 2-Chlorobenzyl Ether Formation

Introduction: The Thermal Landscape of Benzylation

The formation of 2-chlorobenzyl ethers—typically via Williamson ether synthesis or Phase Transfer Catalysis (PTC)—is a cornerstone transformation in medicinal chemistry. However, the 2-chloro substituent introduces specific steric and electronic constraints that make thermal control critical.

Unlike simple benzyl chloride, 2-chlorobenzyl chloride (2-CBC) exhibits a distinct "thermal window." If you run too cold (<50°C), you risk significant induction periods where reagents accumulate dangerously. If you run too hot (>95°C), you accelerate hydrolysis (forming 2-chlorobenzyl alcohol) and self-condensation (forming bis-2-chlorobenzyl ether).

This guide synthesizes kinetic data and field experience to help you navigate this window.

Module 1: Critical Temperature Parameters (FAQ)

Q1: What is the optimal temperature range for synthesizing 2-chlorobenzyl ethers? A: For a standard biphasic system (e.g., Toluene/50% NaOH with TBAB catalyst), the optimal processing window is 75°C to 85°C .

  • < 70°C: Reaction kinetics are sluggish. In PTC systems, we often observe a "quaternization lag"—the time required for the catalyst to form the active ion pair (Q+OR-) is temperature-dependent.

  • > 90°C: The rate of hydrolysis (reaction with water) begins to compete significantly with etherification (reaction with alcohol).

Q2: Why do I see an "induction period" when running at lower temperatures? A: This is a known kinetic phenomenon in PTC benzylation. At temperatures below 80°C, the mass transfer of the catalyst across the interface and its subsequent equilibration can be slow.

  • The Risk: If you add all reagents at 50°C and see no exotherm, you might assume the reaction is safe. As you ramp to 80°C, the accumulated active species can react simultaneously, leading to a thermal runaway.

  • The Fix: Always establish the catalyst/base equilibrium at the target temperature before adding the limiting reagent (usually the alkyl halide).

Q3: How does the 2-chloro substituent affect the required temperature compared to unsubstituted benzyl chloride? A: The 2-chloro group provides steric hindrance near the reaction center. While the electron-withdrawing nature of chlorine should theoretically accelerate the SN2 attack, the steric bulk often necessitates slightly higher temperatures (approx. +5-10°C) compared to unsubstituted benzyl chloride to achieve comparable turnover frequencies (TOF).

Module 2: Troubleshooting Reaction Failures

Scenario A: High conversion of starting material, but low yield of desired ether.

  • Diagnosis: Thermal Overdrive.

  • Mechanism: You likely exceeded 95°C or used a base concentration that was too dilute, favoring hydrolysis.

  • Indicator: Check HPLC for 2-chlorobenzyl alcohol (hydrolysis product) or bis(2-chlorobenzyl) ether (dimer).

  • Solution: Reduce temperature to 80°C and increase the concentration of the organic phase to favor the bimolecular etherification over pseudo-first-order hydrolysis.

Scenario B: Reaction stalls at 60-70% conversion.

  • Diagnosis: Catalyst Decomposition or "Poisoning."

  • Mechanism: Quaternary ammonium salts (like TBAB) can degrade via Hofmann elimination at high temperatures (>100°C) or under prolonged heating in highly alkaline media.

  • Solution: Do not exceed 90°C. If the reaction stalls, add a "spike" (10% of original loading) of fresh catalyst rather than increasing heat.

Scenario C: The reaction mixture turns dark/tarry.

  • Diagnosis: Friedel-Crafts Alkylation (Side Reaction).

  • Mechanism: If using a solvent like toluene at high temperatures without sufficient phase transfer efficiency, the benzyl cation may attack the solvent ring.

  • Solution: Ensure your agitation rate is high (>400 RPM) to maximize interfacial area and keep the nucleophile (alkoxide) available, suppressing the carbocation pathway.

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired SN2 etherification and the thermal side reactions.

ReactionPathway cluster_inputs Critical Inputs Start 2-Chlorobenzyl Chloride Product 2-Chlorobenzyl Ether (Target) Start->Product Path A: 75-85°C (Optimal SN2) Side1 2-Chlorobenzyl Alcohol (Hydrolysis) Start->Side1 Path B: >95°C (Hydrolysis) Side2 Bis(2-chlorobenzyl) Ether (Dimer) Start->Side2 Path C: High Conc. + High Temp Inter Active Ion Pair [Q+ OR-] Inter->Product Catalyst Transfer Temp Temp: 80°C Cat Cat: TBAB

Caption: Figure 1. Kinetic pathways for 2-chlorobenzyl chloride. Path A represents the optimized thermal window. Path B and C dominate at elevated temperatures.

Module 4: Optimized Experimental Protocol

Protocol ID: P-2CBC-ETHER-05 Scale: 50 mmol Safety Note: 2-chlorobenzyl chloride is a lachrymator and skin irritant. Work in a fume hood.

StepActionSenior Scientist Note (The "Why")
1 Charge Alcohol (55 mmol, 1.1 eq) and Toluene (50 mL) to the reactor.Toluene is preferred over DCM for its higher boiling point, allowing access to the 80°C sweet spot.
2 Add 50% NaOH (aq) (100 mmol, 2.0 eq).High concentration NaOH dehydrates the organic phase, reducing hydrolysis risk.
3 Add TBAB (Tetra-n-butylammonium bromide) (1.5 mmol, 3 mol%).TBAB is the industry standard. TBAI is more reactive but harder to remove.
4 Heat to 75°C with vigorous stirring (500 RPM).CRITICAL: Establish the thermal equilibrium before adding the electrophile to prevent induction runaway.
5 Add 2-Chlorobenzyl chloride (50 mmol, 1.0 eq) dropwise over 30 mins.Dropwise addition controls the exotherm. Maintain internal temp between 75-85°C.
6 Hold at 80°C for 2-4 hours. Monitor by HPLC/TLC.Do not reflux (110°C). Refluxing promotes catalyst degradation and byproduct formation.
7 Cool to 25°C. Separate phases. Wash organic layer with water.Quench immediately after conversion reaches >98% to stop side reactions.

Module 5: Data Summary - Solvent & Temperature Effects

The table below summarizes the effect of temperature on yield and selectivity for the reaction of 2-chlorobenzyl chloride with phenol (Model System).

SolventTemp (°C)Time (h)Conversion (%)Yield (%)Selectivity*
DCM40 (Reflux)126560High
Toluene 80 3 99 94 High
Toluene110 (Reflux)1.510078Low (Dimer/Alc formed)
Water (Neat)9048570Moderate

*Selectivity defined as ratio of Target Ether : (Alcohol + Dimer).

References

  • Joshi, S. R., et al. (1999).[1] "Process Development Aspects of Production of Dibenzyl Ether." Organic Process Research & Development. Link (Discusses the competition between etherification and hydrolysis in benzyl chloride systems).

  • Yadav, G. D. (2004). "Kinetics of conversion of benzyl chlorides to alcohols via benzoates." Industrial & Engineering Chemistry Research. Link (Provides kinetic data on induction periods and temperature effects for chlorobenzyl derivatives).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[2][3][4][5][6] Link (Fundamental mechanism and side reaction overview).

  • Freedman, H. H. (1971). "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry. Link (Foundational text on catalyst stability and thermal limits).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Technical Guide: 1H NMR Spectrum Analysis of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Executive Summary This guide provides a high-resolution analysis of the 1H NMR spectrum for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Spectrum Analysis of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Executive Summary

This guide provides a high-resolution analysis of the 1H NMR spectrum for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7). As a critical intermediate in the synthesis of heterocycles and medicinal scaffolds (e.g., benzofurans, biaryls), precise structural validation is paramount.

This document compares the spectral "performance"—defined here as signal resolution and diagnostic utility—of the target molecule against its starting materials (2-bromophenol and 2-chlorobenzyl bromide) and structural isomers . It establishes a self-validating protocol for confirming successful O-alkylation.

Structural Analysis & Predictive Logic

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule consists of two ortho-disubstituted benzene rings linked by an oxymethylene bridge.

  • Fragment A (Bromophenol ether): The oxygen atom is an electron donor (resonance), shielding the ortho and para positions, while the bromine atom (electronegative/heavy) deshields its ortho proton via the heavy-atom effect.

  • Fragment B (Chlorobenzyl): The chlorine atom at the ortho position creates a distinct steric and electronic environment for the benzylic methylene protons compared to a standard benzyl ether.

  • The Linker (O-CH₂): This is the "Anchor Signal." Its chemical shift is highly sensitive to the transformation from alkyl halide to ether.

Diagram 1: Structural Assignment & Magnetic Environments

Caption: Magnetic environment decomposition showing the three core spectral zones.

Experimental Protocol

To ensure reproducibility, the following protocol synthesizes technical accuracy with practical sample preparation.

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the standard. DMSO-d₆ may be used if solubility is an issue, but it will shift the aliphatic peaks downfield by ~0.1 ppm.

  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Acquisition Parameters (Standard)
  • Frequency: 400 MHz or higher recommended due to aromatic overlap.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–32 scans to resolve hyperfine splitting.

Spectrum Analysis & Comparative Performance

This section compares the target spectrum with its precursors to demonstrate how to validate the reaction.

The Diagnostic "Anchor": Methylene Bridge

The most critical signal for validation is the benzylic methylene (CH₂) peak.

CompoundSignal TypeChemical Shift (δ ppm)Interpretation
2-Chlorobenzyl bromide (Precursor)Singlet4.53 Upfield due to Br (less electronegative than O).
1-Bromo-2-((2-chlorobenzyl)oxy)benzene (Product)Singlet5.25 Downfield Shift (+0.72 ppm). Confirms O-alkylation.
Benzyl Phenyl Ether (Non-Cl Analog)Singlet5.05The ortho-Cl adds ~0.2 ppm deshielding.

Performance Insight: The shift from 4.53 ppm to ~5.25 ppm is the primary "Go/No-Go" indicator. If the peak at 4.53 remains, the reaction is incomplete.

The Aromatic Region (6.8 – 7.6 ppm)

This region is complex due to the overlap of 8 aromatic protons.

  • Proton H-3 (Ring A, ortho to Br):

    • Shift: ~7.55 ppm (Doublet of doublets, J ≈ 8.0, 1.5 Hz).

    • Cause: Deshielded by the adjacent Bromine atom. This is usually the most downfield signal.

  • Proton H-6 (Ring A, ortho to O):

    • Shift: ~6.85 – 6.95 ppm (Doublet of doublets).

    • Cause: Shielded by the electron-donating oxygen.

  • Ring B Protons (Chlorobenzyl):

    • Shift: 7.20 – 7.50 ppm (Multiplet).

    • Feature: The ortho-Cl proton (H-3') often overlaps with H-4/H-5 of Ring A.

Diagram 2: Reaction Monitoring Workflow

Caption: Diagnostic logic for monitoring the O-alkylation reaction via NMR.

Comparative Data Table

The following table contrasts the target molecule with its closest structural "competitors" (precursors and analogs) to aid in identification.

FeatureTarget MoleculePrecursor (Alkyl Halide)Precursor (Phenol)Non-Cl Analog
Formula C₁₃H₁₀BrClOC₇H₆BrClC₆H₅BrOC₁₃H₁₁BrO
Key Aliphatic Signal 5.25 ppm (s, 2H) 4.53 ppm (s, 2H)None (OH at ~5.5 broad)5.05 ppm (s, 2H)
Aromatic Integration 8H4H4H9H
H-3 (Ortho-Br) Shift ~7.55 ppm N/A~7.45 ppm~7.55 ppm
OH Signal Absent AbsentPresent (~5.0-6.0 ppm)Absent

Advanced Verification (2D NMR)

For definitive assignment in drug development (e.g., for IND filing), 1D NMR is often insufficient due to aromatic overlap.

  • HSQC (Heteronuclear Single Quantum Coherence): Use this to correlate the proton at 5.25 ppm with the benzylic carbon (approx. 70 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The CH₂ protons (5.25 ppm) will show a strong 3-bond correlation to C-2 of Ring A (the quaternary carbon attached to oxygen). This definitively proves the ether linkage was formed at the correct position.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Bromo-2-chloro-benzene (Fragment Reference). NIST Chemistry WebBook. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for calculating ether shifts and substituent effects).
Comparative

A Researcher's Guide to 13C NMR Peak Assignments for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel synthetic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis and predicted 13C NMR peak assignments for the asymmetric ether, 1-Bromo-2-((2-chlorobenzyl)oxy)benzene. Our approach moves beyond simple spectral reporting, delving into the causal relationships between molecular structure and observed chemical shifts. This document is intended for researchers and scientists who require a robust understanding of spectroscopic data interpretation for publication, patent filing, or internal documentation.

The Challenge of Asymmetric Aryl Ethers

The target molecule, 1-Bromo-2-((2-chlorobenzyl)oxy)benzene, presents an interesting case for 13C NMR analysis due to its lack of symmetry. With two distinct, substituted aromatic rings and a methylene bridge, each of the 13 carbon atoms is in a unique chemical environment, leading to the expectation of 13 discrete signals in the 13C NMR spectrum. The challenge lies in the precise assignment of each signal to its corresponding carbon atom, a task complicated by the overlapping influence of bromo, chloro, and ether functional groups on the electron density of the aromatic rings.

Experimental and Predictive Methodologies

To establish a reliable set of peak assignments, we will employ a comparative approach, integrating theoretical predictions based on established substituent effects with empirical data from structurally related compounds. The principles guiding our assignments are rooted in the understanding of how electron-withdrawing and electron-donating groups, as well as steric effects, modulate the magnetic shielding of carbon nuclei.[1][2][3]

Experimental Protocol

A standard 13C NMR spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). A typical pulse program, such as the standard proton-decoupled 13C experiment (e.g., 'zgpg30'), would be utilized. Key acquisition parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range for aromatic and aliphatic carbons (typically 0-220 ppm), and a relaxation delay that allows for the observation of all carbon signals, including quaternary carbons.

Predicted 13C NMR Peak Assignments

The following table summarizes the predicted chemical shift ranges for each carbon atom in 1-Bromo-2-((2-chlorobenzyl)oxy)benzene. These predictions are based on the additive effects of the substituents on the benzene ring and typical values for the benzyl ether moiety.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Assignment
C1 112 - 116Directly attached to bromine, which exhibits a "heavy atom effect," causing an upfield shift compared to what would be expected based on electronegativity alone.[4][5][6]
C2 154 - 158Attached to the electronegative oxygen of the ether, leading to significant deshielding and a downfield shift.
C3 114 - 118Ortho to the ether oxygen, experiencing some shielding, but meta to the bromine.
C4 128 - 132Para to the ether oxygen and meta to the bromine, expected to be in a relatively standard aromatic region.
C5 123 - 127Ortho to the bromine and meta to the ether oxygen.
C6 132 - 136Para to the bromine, experiencing deshielding.
C7 (CH2) 69 - 73Aliphatic carbon of the benzyl ether, deshielded by the adjacent oxygen atom.
C1' 135 - 139Quaternary carbon of the chlorobenzyl group, attached to the methylene bridge.
C2' 133 - 137Directly attached to the electronegative chlorine atom, resulting in a downfield shift.
C3' 129 - 133Ortho to the chlorine and meta to the ether-linked methylene group.
C4' 129 - 133Para to the chlorine and meta to the ether-linked methylene group.
C5' 126 - 130Meta to both the chlorine and the ether-linked methylene group.
C6' 128 - 132Ortho to the ether-linked methylene group and meta to the chlorine.

Structural Visualization and Carbon Numbering

To aid in the discussion of the peak assignments, the following diagram illustrates the structure of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene with the IUPAC numbering system used in this guide.

Figure 1. Molecular structure and carbon numbering for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene.

In-depth Rationale for Peak Assignments

The predicted chemical shifts are derived from a careful consideration of the electronic environment of each carbon atom.

  • The Bromo-Substituted Ring (C1-C6): The carbon directly attached to the bromine (C1) is expected to be shifted upfield due to the "heavy atom effect," which is a significant shielding contribution from the large electron cloud of bromine.[4][5][6] The carbon bearing the ether linkage (C2) will be the most downfield of this ring due to the strong deshielding effect of the electronegative oxygen atom. The remaining aromatic carbons (C3-C6) will have shifts influenced by their position relative to these two substituents.

  • The Chloro-Substituted Ring (C1'-C6'): The carbon bearing the chlorine atom (C2') will be significantly deshielded and shifted downfield. The quaternary carbon (C1') will also be downfield due to its substitution pattern. The other aromatic carbons in this ring will have chemical shifts that are influenced by the ortho, meta, and para relationships to the chlorine and the benzyl ether moiety.

  • The Methylene Bridge (C7): The benzylic carbon (C7) is in an aliphatic region but is shifted downfield to the 69-73 ppm range due to the direct attachment of the electronegative oxygen atom.

Comparative Analysis with Alternative Structures

To underscore the diagnostic power of these 13C NMR assignments, let us consider a hypothetical regioisomer, 1-Bromo-4-((2-chlorobenzyl)oxy)benzene. In this isomer, the symmetry would be different, leading to a different number of unique carbon signals. Specifically, the bromo-substituted ring would exhibit a plane of symmetry, reducing the number of distinct aromatic signals for that ring. The predicted chemical shifts would also differ significantly due to the altered substituent positions. This comparative thinking is crucial for confirming the correct isomeric structure.

Conclusion and Best Practices

The provided 13C NMR peak assignments for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene offer a robust framework for the structural verification of this compound. While these predictions are based on well-established principles, it is imperative to confirm these assignments through two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their directly attached and long-range coupled protons, respectively. By combining one-dimensional 13C NMR data with these more advanced techniques, researchers can achieve an unequivocal and publishable structural elucidation.

References

  • Breitmaier, E., & Voelter, W. (1987).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (2021). Taylor & Francis Online. Retrieved from [Link]

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (2017). RSC Publishing. Retrieved from [Link]

  • Predicting Carbon-13 NMR Spectra. (2024). A-Level Chemistry. Retrieved from [Link]

  • A General 13C NMR Spectrum Predictor Using Data Mining Techniques. (n.d.). PubMed. Retrieved from [Link]

  • Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (2017). ACS Publications. Retrieved from [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). RSC Publishing. Retrieved from [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. Retrieved from [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). ResearchGate. Retrieved from [Link]

  • 1H and 13C NMR spectra of benzyl compounds. (1972). Wiley Online Library. Retrieved from [Link]

  • C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2018). PubMed. Retrieved from [Link]

Sources

Validation

Mass spectrometry (MS) fragmentation patterns of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

Executive Summary & Molecule Profile[1] This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7). As a halogenated benzyl phe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7). As a halogenated benzyl phenyl ether, this molecule serves as a critical scaffold in medicinal chemistry, particularly for carbazole derivatives and oncology drug intermediates.

The presence of two distinct halogens (Bromine and Chlorine) creates a unique isotopic signature that allows for high-confidence structural validation.[1] This guide compares two ionization regimes—Electron Ionization (EI) and Electrospray Ionization (ESI) —to assist researchers in selecting the optimal method for impurity profiling or metabolite identification.

Physicochemical Profile
PropertySpecification
Formula

Molecular Weight 297.57 g/mol
Monoisotopic Mass 295.9603 Da (

)
Key Structural Features Ether linkage (

), Ortho-substituted rings, Mixed Halogens
Predicted LogP ~4.5 (High Lipophilicity)

Comparative Analysis: Ionization Techniques

For drug development workflows, selecting the correct ionization source is critical. The table below contrasts the performance of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific analyte.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime High (70 eV)Low (Thermal/Electric Field)
Primary Utility Structural Elucidation & Library MatchingQuantitation & Biological Matrix Screening
Molecular Ion (

)
Weak or Absent (due to ether cleavage)Strong (

,

)
Fragmentation Rich, predictable in-source fragmentationMinimal (requires CID MS/MS)
Sensitivity Moderate (Nanogram range)High (Picogram range)
Key Limitation Not suitable for LC coupling (requires GC)Poor fragmentation without collision cell

Recommendation:

  • Use GC-EI-MS for raw material purity checks and identifying synthetic byproducts.

  • Use LC-ESI-MS/MS for pharmacokinetic (PK) studies or detecting the molecule in biological fluids.

Detailed Fragmentation Pathways

Understanding the bond dissociation energetics is vital for interpreting the spectra. The ether linkage is the "weakest link," driving the primary fragmentation event.

Mechanism of Action
  • Ionization: The removal of an electron (EI) or protonation (ESI) occurs primarily at the ether oxygen lone pair or the aromatic

    
    -system.
    
  • 
    -Cleavage:  The bond between the benzylic carbon and the ether oxygen is cleaved.
    
  • Cation Stabilization: The resulting 2-chlorobenzyl carbocation is resonance-stabilized (often rearranging to a tropylium ion structure).

Visualization of Signaling/Fragmentation Pathway

The following diagram illustrates the specific fragmentation cascade, highlighting the isotopic masses for the monoisotopic species (


).

FragmentationPathway MOL Parent Molecule 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (Neutral) EI_ION Molecular Ion (EI) [M]+• m/z 296 (Radical Cation) MOL->EI_ION 70 eV Impact ESI_ION Precursor Ion (ESI) [M+H]+ m/z 297 (Even Electron) MOL->ESI_ION +H+ (Soft Ionization) ETHER_CLEAVAGE Ether Bond Cleavage (Primary Fragmentation) EI_ION->ETHER_CLEAVAGE FRAG_A Fragment A (Base Peak) 2-chlorobenzyl cation m/z 125 ETHER_CLEAVAGE->FRAG_A Charge Retention FRAG_B Fragment B (Neutral Loss) 2-bromophenoxy radical (Not Detected) ETHER_CLEAVAGE->FRAG_B Neutral Loss TROPYLIUM Rearrangement Chlorotropylium Ion m/z 125 FRAG_A->TROPYLIUM Ring Expansion LOSS_CL Loss of Cl Tropylium derivative m/z 90 TROPYLIUM->LOSS_CL -Cl• (35 Da) CID CID Activation (Collision Cell) ESI_ION->CID CID->FRAG_A Dominant Path

Figure 1: Predicted fragmentation pathway showing the divergence between charge retention on the benzyl group vs. neutral loss of the phenoxy group.

Isotopic Cluster Analysis (Self-Validating Data)

The most definitive confirmation of this molecule is its isotope pattern. You must validate your spectrum against the theoretical distribution of 1 Bromine + 1 Chlorine .

Theoretical Calculation:

  • M (m/z 296): Contains

    
     and 
    
    
    
    .
  • M+2 (m/z 298): Contains (

    
    ) AND (
    
    
    
    ).
  • M+4 (m/z 300): Contains

    
     and 
    
    
    
    .

Expected Intensity Ratio (Approximate):



Why?

  • Br ratio is ~1:1 (

    
    ).[1][2]
    
  • Cl ratio is ~3:1 (

    
    ).[2]
    
  • Combination:

    
    .
    

Validation Step: If your experimental spectrum does not show a "Triplet" pattern where the middle peak is slightly higher than the first, and the third peak is roughly 25% of the middle, you have the wrong molecule.

Experimental Protocols

Protocol A: GC-MS (Purity & Impurity Profiling)

Objective: Confirm synthesis success and identify halogenated byproducts.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Scan Range: m/z 50–500.

Protocol B: LC-MS/MS (Metabolite Tracking)

Objective: Detect trace levels in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions (Quantitation):

    • Quantifier: 297.0

      
       125.0 (Benzyl cation).
      
    • Qualifier: 297.0

      
       89.0 (Tropylium ring fragment).
      
    • Collision Energy: Ramp 15–30 eV to optimize ether cleavage.

Decision Matrix: Workflow Selection

Use this logic flow to determine the appropriate analytical path for your research stage.

MethodSelection START Research Goal? PURITY Synthesis Purity (>95%) START->PURITY BIO Biological/Trace (<1 ng/mL) START->BIO GCMS GC-EI-MS (Hard Ionization) PURITY->GCMS LCMS LC-ESI-MS/MS (Soft Ionization) BIO->LCMS CHECK_ISO Check Isotope Pattern (3:4:1 Ratio) GCMS->CHECK_ISO Validation MRM Optimize MRM 297 -> 125 LCMS->MRM Quantitation

Figure 2: Workflow decision matrix for selecting the optimal MS technique based on research phase.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12754 (1-Bromo-2-chlorobenzene substructure). Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectroscopy: Isotope patterns for -Cl and -Br. Retrieved from [Link]

  • Fiveable. (2025). Key Mass Spectrometry Fragmentation Patterns: Benzyl Cleavage. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: IR Characterization of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

The following guide provides an in-depth technical analysis and comparison of the Infrared (IR) spectroscopy characteristics for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene . This document is designed for researchers and QC s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of the Infrared (IR) spectroscopy characteristics for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene . This document is designed for researchers and QC scientists requiring rapid, non-destructive validation of this specific chemical building block during synthesis or procurement.

Executive Summary & Strategic Utility

1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7) is a critical bi-aryl ether intermediate, often utilized in the synthesis of heterocycles and pharmaceutical scaffolds via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

While NMR (


H, 

C) remains the gold standard for structural elucidation, FT-IR spectroscopy offers superior "performance" in high-throughput Quality Control (QC) environments.[1] Its primary utility lies in the binary discrimination between the product and its starting materials (specifically 2-bromophenol), allowing for a <2-minute pass/fail decision on reaction completion without the solvent waste of HPLC or the time cost of NMR.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the IR spectral performance of the target molecule against its precursors and common structural isomers. This comparison is the basis for establishing the "Identity Test" in a standard operating procedure (SOP).

Comparison A: Target Molecule vs. Precursor (2-Bromophenol)

The synthesis typically involves the O-alkylation of 2-bromophenol.[1] The most critical performance metric for the IR spectrum is the absence of the phenolic hydroxyl group.

Feature1-Bromo-2-((2-chlorobenzyl)oxy)benzene (Product)2-Bromophenol (Precursor)Diagnostic Value
3500–3200 cm⁻¹ Silent (No broad band)Strong, Broad (O-H Stretch)High : Immediate visual confirmation of alkylation.
1260–1230 cm⁻¹ Strong (Ar-O-CH

Asym Stretch)
Medium/Strong (Ar-OH C-O Stretch)Medium : Shift in frequency and shape; ether band is sharper.[1]
2950–2850 cm⁻¹ Visible (Aliphatic C-H from Benzyl -CH

-)
Weak/Absent (Only Aromatic C-H)High : Confirms incorporation of the benzyl linker.[1]
Comparison B: Target Molecule vs. Benzyl Halide Reagent

The second precursor is typically 1-(bromomethyl)-2-chlorobenzene (or the chloride equivalent).[1]

FeatureTarget Product Benzyl Halide Reagent Diagnostic Value
1240 cm⁻¹ Region Strong Ether Doublet Absent Critical : Confirms ether linkage formation.[1]
600–700 cm⁻¹ Ar-Br & Ar-Cl (Aryl) C-Br/Cl (Aliphatic) Low : Difficult to distinguish in fingerprint region without reference std.[1]
Comparison C: Methodological Performance (ATR vs. Transmission)

For this lipophilic ether, the choice of sampling technique impacts spectral resolution.

  • ATR (Attenuated Total Reflectance): Recommended. Requires no sample prep.[1] Excellent for identifying the strong Ether C-O stretches. Cleaning is rapid (ethanol wipe).[1]

  • KBr Pellet (Transmission): Alternative. Provides better resolution in the overtone region (2000–1600 cm⁻¹) for determining substitution patterns, but is hygroscopic (creating false O-H signals) and time-consuming.

Detailed Spectral Assignment

The following table synthesizes theoretical vibrational modes with empirical data from structurally homologous aryl ethers.

Table 1: Key Diagnostic Bands
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic Insight
3080 – 3030 WeakAr-H Stretch (

C-H)
Characteristic of the two benzene rings.[1]
2940 – 2860 Weak-MedAliph-H Stretch (Benzyl -CH

-)
Confirms the methylene bridge.[1] Look for a small doublet just below 3000 cm⁻¹.[1]
1590, 1580, 1470 MediumC=C Ring Stretch "Ring breathing" modes.[1] The doublet near 1590/1580 is typical for conjugated systems.
1450 – 1440 Medium-CH

- Scissoring
Deformation of the benzyl methylene group.[1]
1250 – 1230 Very Strong C-O-C Asym.[1] Stretch The "Ether Fingerprint." Usually the most intense peak in the spectrum.
1050 – 1030 StrongC-O-C Sym.[1] Stretch Coupled often with Ar-Cl vibrations.
1070 – 1030 MediumAr-Cl / Ar-Br In-plane Halogen substituents on the aromatic ring often couple with ring vibrations here.[1]
760 – 740 StrongC-H Out-of-Plane (oop) Characteristic of 1,2-disubstitution (Ortho).[1] Both rings are ortho-substituted, leading to a dominant overlap here.[1]

Experimental Protocol: Self-Validating Workflow

This protocol ensures data integrity by incorporating a "Blank Check" and a "Standard Comparison."[1]

Protocol: ATR-FTIR Acquisition

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Alpha) with Diamond/ZnSe ATR crystal.[1]

  • Resolution: 4 cm⁻¹.[1][2][3]

  • Scans: 16 (Screening) or 64 (Publication).[1]

Step-by-Step Methodology:

  • System Validation (The Zero Point):

    • Clean the ATR crystal with isopropanol and a lint-free wipe.[1]

    • Acquire a Background Spectrum (Air).[1]

    • Validation Criteria: The background line must be flat (99-100% T) with no peaks at 2350 cm⁻¹ (CO

      
       fluctuation) or 3400 cm⁻¹ (Residual moisture).
      
  • Sample Deposition:

    • Place approximately 2–5 mg of solid 1-Bromo-2-((2-chlorobenzyl)oxy)benzene onto the center of the crystal.[1]

    • Apply pressure using the anvil arm until the force gauge reaches the "Green/Optimal" zone (approx. 80–100 N). Note: Insufficient pressure yields noisy data; excessive pressure can crack ZnSe crystals.[1]

  • Acquisition:

    • Scan range: 4000 – 450 cm⁻¹.[1]

    • Monitor the Interferogram signal strength to ensure detector saturation is not occurring.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to library transmission spectra is needed).[1]

    • Apply Baseline Correction (Rubberband method, 64 points).[1]

  • Critical Decision Check (The "Stop" Sign):

    • Look immediately at 3400 cm⁻¹.[1]

    • IF a broad peak exists → FAIL .[1] (Indicates wet sample or unreacted phenol).[1]

    • IF 1240 cm⁻¹ is the strongest peak → PROCEED .[1] (Indicates Ether).[1][3][4][5]

Visualization: Characterization Logic Flow

The following diagram illustrates the logical pathway for validating the synthesis of the target molecule using IR spectroscopy.

IR_Validation_Workflow Start Crude Reaction Mixture Isolation Workup & Isolation (Remove Solvent) Start->Isolation IR_Scan Acquire ATR-FTIR Spectrum Isolation->IR_Scan Check_OH Check 3200-3500 cm⁻¹ (O-H Region) IR_Scan->Check_OH Fail_OH Broad Peak Present (Unreacted Phenol) Check_OH->Fail_OH Peak Detected Pass_OH Region Silent (Alkylation Complete) Check_OH->Pass_OH No Peak Re_Purify Recrystallize / Column Fail_OH->Re_Purify Check_Ether Check 1240 cm⁻¹ (Ether C-O Region) Pass_OH->Check_Ether Confirm Identity Confirmed: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Check_Ether->Confirm Strong Band Present Re_Purify->IR_Scan

Caption: Figure 1. Decision-tree workflow for validating the synthesis of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene via FTIR.

References

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] Wiley.[1][6] Link

  • NIST Chemistry WebBook. Infrared Spectrum of 1-Bromo-2-chlorobenzene. National Institute of Standards and Technology.[2] Link

  • Sigma-Aldrich. IR Spectrum Table & Chart. Merck KGaA.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6] (Standard text for ortho-substitution patterns).

Sources

Validation

Comparative Guide: Elemental Analysis Standards for Di-Halogenated Ethers

Case Study: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS 1036609-88-7)[1] Executive Summary The Analytical Challenge: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene represents a specific class of pharmaceutical intermediates cont...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS 1036609-88-7)[1]

Executive Summary

The Analytical Challenge: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene represents a specific class of pharmaceutical intermediates containing a "mixed halogen" motif (Aryl-Br and Benzyl-Cl). Standard CHN combustion analysis is insufficient for purity validation because it fails to quantify the functional halogens responsible for downstream reactivity. Furthermore, classical potentiometric titration often fails to resolve the distinct Bromine and Chlorine endpoints due to the co-precipitation of Silver Chloride (AgCl) and Silver Bromide (AgBr).

The Solution: This guide establishes Automated Combustion Ion Chromatography (CIC) as the superior standard for this analyte, offering a resolution factor (


) > 1.5 between halides, whereas classical Schöniger Flask combustion serves as a secondary, lower-precision alternative.

Target Analyte Profile & Theoretical Baselines

Before establishing experimental protocols, the theoretical elemental composition must be defined as the baseline for accuracy (Acceptance Criteria:


 absolute difference).
  • Compound: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene[2]

  • Formula:

    
    
    
  • Molecular Weight: 297.58 g/mol

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1312.011156.1452.47%
Hydrogen (H) 101.00810.083.39%
Bromine (Br) 179.90479.9026.85%
Chlorine (Cl) 135.4535.4511.91%
Oxygen (O) 115.99915.995.37%

Method A: Automated Combustion Ion Chromatography (CIC)

Status: Gold Standard (Recommended) Principle: Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography.[3]

The Mechanism

Unlike wet chemical digestion, CIC utilizes a high-temperature furnace (


) to combust the organic matrix. The halogens are converted into their gaseous acid forms (HBr and HCl) and absorbed into an aqueous solution. This solution is then injected into an Ion Chromatograph (IC), which separates the halide ions based on their affinity to the stationary phase.
Experimental Protocol (Based on ASTM D7359/D5987)
  • Sample Introduction: Weigh 10–20 mg of the sample into a ceramic boat. Cover with tungsten oxide (

    
    ) powder to promote combustion and prevent soot formation.
    
  • Combustion Program:

    • Zone 1 (Vaporization): Ramp to

      
       under Argon carrier gas.
      
    • Zone 2 (Oxidation):

      
       under 
      
      
      
      flow (400 mL/min) and
      
      
      supply (pyrohydrolysis).
  • Absorption: The combustion gases pass through a scrubber containing 10 mL of absorbent solution (typically 3 mM

    
     to reduce any 
    
    
    
    back to
    
    
    ).
  • Chromatography:

    • Column: High-capacity anion exchange column (e.g., Dionex IonPac AS19 or Metrosep A Supp 5).

    • Eluent: KOH gradient (10 mM to 45 mM).

    • Detection: Suppressed Conductivity.[3]

Workflow Visualization

CIC_Workflow cluster_0 Combustion Unit cluster_1 Absorption cluster_2 Analysis Sample Sample + WO3 Furnace Furnace (1000°C) O2 + H2O Sample->Furnace Argon Push Gas Gases (HCl, HBr, CO2) Furnace->Gas Combustion Scrubber Absorption Unit (H2O2 Solution) Gas->Scrubber Trapping IC Ion Chromatograph (Anion Exchange) Scrubber->IC Injection Data Quantitation (Separate Peaks) IC->Data Conductivity

Figure 1: Automated Combustion IC workflow ensuring complete halogen recovery and separation.[4]

Method B: Schöniger Flask (Oxygen Flask) + Potentiometric Titration

Status: Legacy / Low-Cost Alternative Principle: Rapid combustion in a closed flask followed by precipitation titration with Silver Nitrate (


).
The Limitation (The "Mixed Halide" Problem)

In a solution containing both


 and 

,

will precipitate

first (

) followed by

(

). However,

tends to coprecipitate or occlude within the

lattice before the first endpoint is fully reached. This results in a "smeared" inflection point, causing the Bromine value to appear artificially high and the Chlorine value low.
Experimental Protocol
  • Combustion: Wrap 15 mg of sample in ashless filter paper. Place in a platinum basket within a thick-walled Erlenmeyer flask filled with

    
    . Ignite via IR or fuse.
    
  • Absorption: Shake flask for 30 mins with 10 mL

    
     NaOH + 3 drops 
    
    
    
    
    
    .
  • Titration:

    • Acidify with

      
      .
      
    • Titrate with

      
      
      
      
      
      using a Silver/Sulfide Ion-Selective Electrode (ISE).
    • Critical Step: Use a derivative titration curve (

      
      ) to attempt to locate two distinct inflection points.[5]
      

Comparative Performance Data

The following table contrasts the expected performance of both methods for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene.

MetricMethod A: Combustion IC (CIC)Method B: Schöniger + Titration
Selectivity High. Baseline separation of

and

peaks.
Low. Overlapping inflection points due to coprecipitation.
Precision (RSD)


(Dependent on operator skill)
Accuracy (Recovery)


(Risk of negative bias on Cl)
Sample Size 10–20 mg10–50 mg
Interferences Minimal (Matrix is eliminated during combustion).High (Sulfur or Cyanide can interfere with Ag electrode).
Throughput Automated (5–10 mins/sample).Manual (30–45 mins/sample).

Decision Framework

Use the following logic flow to select the appropriate analytical technique for your development stage.

Decision_Matrix Start Sample: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Purity Is Purity > 98% Required? Start->Purity HighPurity Yes: High Precision Needed Purity->HighPurity Pharma Grade Screening No: Rapid Screening Only Purity->Screening Early Synthesis MethodCIC Method A: Combustion IC (Separates Br/Cl accurately) HighPurity->MethodCIC MethodTitration Method B: Schöniger Flask (Approximate Total Halogens) Screening->MethodTitration Result1 Validates C13 H10 Br Cl O MethodCIC->Result1 Result2 Validates Total Halide Moles MethodTitration->Result2

Figure 2: Decision matrix for selecting the analytical method based on purity requirements.

References

  • ASTM International. (2014). ASTM D7359-14: Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC).[3]Link

  • ASTM International. (2007). ASTM D5987-96(2007): Standard Test Method for Total Fluorine in Coal and Coke by Pyrohydrolytic Extraction and Ion Selective Electrode or Ion Chromatograph Methods.[6]Link

  • Thermo Fisher Scientific. (2015). Determination of Halogens in Coal Using Combustion Ion Chromatography (Application Note).Link

  • Metrohm AG. Combustion Ion Chromatography: Automated determination of halogens and sulfur.[3]Link

  • Schöniger, W. (1955).[7] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.[7] (Foundational text for Method B).

Sources

Comparative

Definitive Structural Elucidation of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene

A Comparative Guide to Crystallographic Determination vs. Spectroscopic Alternatives Executive Summary The precise structural determination of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7) represents a criti...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Crystallographic Determination vs. Spectroscopic Alternatives

Executive Summary

The precise structural determination of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7) represents a critical challenge in organic characterization due to the conformational flexibility of the ether linkage and the steric influence of ortho-halogen substituents.[1] While Nuclear Magnetic Resonance (NMR) provides connectivity, it fails to capture the static 3D packing interactions—specifically halogen bonding (Br[1]···Cl/O) and π-stacking—that dictate the solid-state stability and bioavailability of such pharmaceutical intermediates.[1]

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow (the "Product") against spectroscopic and powder diffraction alternatives, demonstrating why SC-XRD is the requisite standard for this class of flexible halogenated ethers.[1]

Part 1: Comparative Analysis of Determination Methods

For a researcher tasked with validating this compound, three primary methodologies exist. The following table objectively compares their performance regarding structural resolution, conformational certainty, and detection of intermolecular interactions.

FeatureSC-XRD (The Gold Standard) Solution NMR (1D/2D) Powder XRD (PXRD)
Primary Output Absolute 3D Structure & PackingMolecular ConnectivityCrystal Phase Fingerprint
Conformational Insight High: Captures specific torsion angles (

) frozen in the lattice.[1]
Low: Observe time-averaged conformers due to rapid bond rotation.[1]Medium: Can infer unit cell but difficult to solve ab initio for flexible organics.
Intermolecular Data Direct Observation: Visualizes Br[1][2][3][4]···Cl and C-H···O weak interactions.Indirect: Inferred via concentration-dependent shifts (unreliable).[1]None: Only provides bulk lattice spacing (

-spacing).
Sample Requirement Single Crystal (

mm)
Dissolved Sample (~5 mg)Polycrystalline Powder (~10 mg)
Limitation Requires high-quality crystal growth (time-intensive).[1]Cannot distinguish enantiomorphs (without chiral shift reagents) or packing forces.Peak overlap prevents atomic-level resolution for complex organics.[1]
Why SC-XRD is Superior for this Molecule

1-Bromo-2-((2-chlorobenzyl)oxy)benzene possesses two ortho-substituted rings linked by a flexible


 bridge.[1] In solution (NMR), the methylene protons often appear as a singlet or coupled doublet depending on the rotation speed, masking the true steric strain between the ortho-Br and ortho-Cl groups.[1] SC-XRD is the only method that definitively resolves the twist angle  between the phenyl rings, which is the key determinant of the molecule's solid-state density and melting point.[1]
Part 2: Detailed Experimental Protocol (SC-XRD Workflow)

To achieve a publishable structure for 1-Bromo-2-((2-chlorobenzyl)oxy)benzene, the following self-validating protocol is recommended.

Phase 1: Crystallization Strategy (The Critical Bottleneck)

The flexibility of the ether linkage often leads to oil formation.[1] To induce nucleation, a slow evaporation method using a binary solvent system is required.[1]

  • Solvent System: Hexane : Ethyl Acetate (4:1 v/v) or Ethanol : Dichloromethane (3:1 v/v).[1]

  • Protocol: Dissolve 20 mg of the compound in the minimum amount of the polar solvent (EtOAc/DCM). Slowly add the non-polar anti-solvent (Hexane/EtOH) until slight turbidity persists.[1] Cap the vial with a perforated film to allow slow evaporation over 48–72 hours at 4°C.

  • Causality: The ortho-halogens increase lipophilicity; pure polar solvents often yield amorphous solids.[1] The binary system forces an ordered lattice assembly driven by halogen...halogen interactions.[1]

Phase 2: Data Collection & Strategy[1][3]
  • Radiation Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å)
    .[1]
    • Reasoning: This molecule contains Bromine (

      
      ) and Chlorine (
      
      
      
      ).[1] Copper radiation (Cu-K
      
      
      ) would cause significant fluorescence and high absorption, degrading data quality.[1] Mo radiation minimizes absorption errors.[1]
  • Temperature: 100 K (Cryogenic cooling) .

    • Reasoning: The ether linkage (

      
      ) acts as a hinge.[1] At room temperature, thermal vibration of this linker will result in large thermal ellipsoids, obscuring bond lengths.[1] Cooling "freezes" this motion.[1]
      
Phase 3: Structure Solution & Refinement[1]
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), common for achiral ethers.[1]
  • Absorption Correction: Apply Multi-scan (SADABS) or Gaussian integration.[1] This is mandatory due to the high absorption coefficient (

    
    ) of the Br atom.[1]
    
  • Refinement: Use Full-matrix least-squares on

    
    . Treat the methylene hydrogens using a riding model, but allow the methyl/aromatic hydrogens to refine freely if data resolution permits (
    
    
    
    Å).
Part 3: Visualization of the Determination Workflow

The following diagram illustrates the decision logic and workflow for determining the structure, highlighting the critical "Go/No-Go" decision points driven by the presence of heavy halogens.

CrystalStructureWorkflow cluster_0 Critical Decision Point Start Start: 1-Bromo-2-((2-chlorobenzyl)oxy)benzene Solubility Solubility Test (Hexane/EtOAc) Start->Solubility CrystMethod Crystallization: Slow Evaporation @ 4°C Solubility->CrystMethod Oils? Use Anti-solvent CheckCrystal Crystal Quality Check (Polarized Light) CrystMethod->CheckCrystal CheckCrystal->CrystMethod Amorphous/Twinning SourceSelect Select Radiation Source: Mo-Kα (Due to Br/Cl) CheckCrystal->SourceSelect Single Crystal Found DataCollect Data Collection @ 100K (Minimize Thermal Motion) SourceSelect->DataCollect Solve Structure Solution (Direct Methods/Dual Space) DataCollect->Solve Refine Refinement: Absorption Correction (Critical) Solve->Refine Final Final Output: CIF File & Packing Analysis Refine->Final

Figure 1: Decision matrix for the structural determination of heavy-atom substituted ethers. Note the critical selection of Mo radiation to mitigate Bromine fluorescence.

Part 4: Structural Expectations & Validation

When analyzing the final structure, researchers should verify the following geometric parameters to ensure the solution is chemically reasonable. These values are derived from statistical averages of similar halogenated benzyl ethers in the Cambridge Structural Database (CSD).[1]

  • Ether Bond Angle (

    
    ):  Expected range: 
    
    
    
    .[1] Significant deviation (
    
    
    ) suggests steric repulsion between the ortho-Br and the methylene group.[1]
  • Torsion Angle (

    
    ):  The 
    
    
    
    torsion is the primary flexible degree of freedom.[1] In ortho-substituted systems, this often adopts a gauche conformation to minimize steric clash.[1]
  • Halogen Bonding: Look for intermolecular contacts where the Br...O or Br...Cl distance is less than the sum of the van der Waals radii (

    
     Å for Br...O).[1] These interactions often direct the lattice packing into 1D chains.[1]
    
References
  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

    • Grounding: Authoritative source for standard bond lengths and angles used to validate the ortho-substitution effects.[1]

  • Müller, P. (2009).[1] Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.[1]

    • Grounding: The standard protocol for refining structures with heavy atoms (Br, Cl) and handling absorption corrections.[1]

  • Desiraju, G. R., et al. (2013).[1] Definition of the Halogen Bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713.[1] Link

    • Grounding: Essential for interpreting the intermolecular Br...Cl interactions likely present in this crystal lattice.[1]

  • Tiekink, E. R. T. (2019).[1] 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure. PMC (PubMed Central).[1] Link

    • Grounding: Provides comparative structural data for similar halogenated ethyl/benzyl benzene derivatives, serving as a reference for packing efficiency.

Sources

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